molecular formula C6H13NO4 B1168488 Leucine,  4,5-dihydroxy-  (9CI) CAS No. 105817-05-8

Leucine, 4,5-dihydroxy- (9CI)

Cat. No.: B1168488
CAS No.: 105817-05-8
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Description

Leucine, 4,5-dihydroxy- (9CI), also known as Leucine, 4,5-dihydroxy- (9CI), is a useful research compound. Its molecular formula is C6H13NO4. The purity is usually 95%.
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Properties

CAS No.

105817-05-8

Molecular Formula

C6H13NO4

Synonyms

Leucine, 4,5-dihydroxy- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4,5-Dihydroxyleucine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-canonical amino acids, hydroxylated variants represent a critical class of molecules with significant implications for protein structure, function, and metabolic signaling. Among these, 4,5-Dihydroxyleucine, a derivative of the essential amino acid L-leucine, presents a unique structural and stereochemical profile. While not as extensively studied as its isoleucine counterpart found in toxins like α-amanitin, understanding the precise three-dimensional arrangement of its atoms is paramount for any investigation into its biological role, be it as a metabolic byproduct, a marker of oxidative stress, or a building block for novel peptide therapeutics. This guide provides a comprehensive analysis of the chemical structure and, critically, the stereochemical challenges and solutions associated with (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid.

Core Chemical Structure

4,5-Dihydroxyleucine is formally known by its IUPAC name, (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid.[1][2] Its structure is derived from L-leucine through the addition of two hydroxyl groups on the terminal carbons of the isobutyl side chain.

PropertyValueSource
Molecular Formula C₆H₁₃NO₄[1][2]
Molecular Weight 163.17 g/mol [1][2]
IUPAC Name (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid[1][2]
PubChem CID 45122503[2]
Canonical SMILES CC(CN)(CO)O[2]
InChI Key ASHXMQKUZGLXMR-VKZKZBKNSA-N[2]

The fundamental structure, based on the L-leucine backbone, dictates that the stereocenter at the alpha-carbon (C2) is in the (S) configuration. However, the dihydroxylation of the side chain introduces a new chiral center at the C4 position, which bears a hydroxyl group, a methyl group, a hydroxymethyl group, and the ethyl-amino acid backbone.

Caption: Core structure of 4,5-Dihydroxyleucine with the new chiral center at C4.

The Stereochemical Question: Diastereomers

The presence of a second chiral center at C4 means that 4,5-Dihydroxyleucine can exist as two diastereomers. Since the parent molecule is L-leucine, the C2 stereocenter is fixed as (S). The new center at C4 can be either (R) or (S), giving rise to two distinct molecules:

  • (2S, 4S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid [1]

  • (2S, 4R)-2-amino-4,5-dihydroxy-4-methylpentanoic acid

These diastereomers are not mirror images and will have different physical properties (e.g., melting point, solubility, NMR spectra) and, potentially, different biological activities. Therefore, any synthesis or isolation of this compound requires a robust analytical workflow to separate and unequivocally assign the stereochemistry of each isomer.

G cluster_0 Stereoisomers of 4,5-Dihydroxyleucine cluster_1 Dihydroxylation L_Leucine L-Leucine (2S) Diastereomer_S (2S, 4S)-isomer L_Leucine->Diastereomer_S Creates C4 (S) center Diastereomer_R (2S, 4R)-isomer L_Leucine->Diastereomer_R Creates C4 (R) center

Caption: Stereochemical relationship of 4,5-Dihydroxyleucine diastereomers from L-Leucine.

Analytical Workflow for Stereochemical Determination

A multi-step approach is required to purify and characterize the stereoisomers of 4,5-Dihydroxyleucine. This workflow integrates chromatographic separation with spectroscopic analysis to provide a complete structural and stereochemical assignment.

G start Mixture of Diastereomers ((2S,4S) and (2S,4R)) hplc Step 1: Chiral HPLC Separation start->hplc iso1 Isolated Isomer 1 hplc->iso1 iso2 Isolated Isomer 2 hplc->iso2 ms Step 2: Mass Spectrometry (Confirmation of Mass) iso1->ms iso2->ms nmr Step 3: NMR Analysis (Mosher's Method for Absolute Configuration) ms->nmr Confirmed C₆H₁₃NO₄ end1 Assigned Structure: (2S, 4S)-isomer nmr->end1 end2 Assigned Structure: (2S, 4R)-isomer nmr->end2

Caption: Experimental workflow for separation and stereochemical assignment.

Step 1: Separation of Diastereomers by Chiral HPLC

Rationale: Diastereomers have different physical properties and can be separated by chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Two primary strategies can be employed:

  • Direct Separation: Using a Chiral Stationary Phase (CSP) that can resolve underivatized amino acids. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for polar, ionic compounds like amino acids.[3] Zwitterionic CSPs derived from cinchona alkaloids also show high selectivity for amino acids and small peptides.[4]

  • Indirect Separation via Derivatization: This involves reacting the amino acid mixture with a chiral derivatizing agent to form new diastereomeric pairs that are more easily separated on a standard achiral (e.g., C18) column.[5] Reagents like o-phthalaldehyde (OPA) combined with a chiral thiol, or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), are commonly used.[5][6]

Protocol: Direct Separation using a Teicoplanin-based CSP

  • Column: Astec CHIROBIOTIC® T (or equivalent teicoplanin-based column).

  • Mobile Phase: A simple LC-MS compatible mobile phase is prepared, typically consisting of a mixture of methanol or acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) or base to control ionization. The organic modifier concentration is a key parameter to optimize for selectivity.[3]

  • Sample Preparation: Dissolve the diastereomeric mixture of 4,5-dihydroxyleucine in the mobile phase at a concentration of ~1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD). If coupled to a mass spectrometer, use electrospray ionization (ESI) in positive mode.

  • Rationale for Choice: Direct analysis is preferred as it avoids the extra step of derivatization, which can introduce impurities or cause side reactions.[3] Teicoplanin CSPs are well-suited for polar zwitterionic molecules.[3]

Step 2: Mass Spectrometry for Structural Confirmation

Rationale: High-resolution mass spectrometry is used to confirm the elemental composition of the separated isomers, ensuring they are indeed C₆H₁₃NO₄ and not impurities or degradation products.

Protocol: LC-MS Analysis

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole-Orbitrap (e.g., Q Exactive) is ideal.[7]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full MS scan from m/z 100-500.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Expected m/z for [C₆H₁₃NO₄ + H]⁺: 164.0917

    • The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

    • Tandem MS (MS/MS) can be performed to generate fragmentation data, which would show characteristic losses of H₂O, COOH, and parts of the side chain, further confirming the structure.

Step 3: Absolute Configuration Determination by Mosher's Method

Rationale: Mosher's method is a powerful NMR technique for determining the absolute configuration of chiral alcohols.[8][9] It involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA esters causes predictable shifts in the ¹H NMR signals of nearby protons. By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol center can be deduced.[8][10] For 4,5-dihydroxyleucine, this method can be applied to determine the stereochemistry at C4.

Protocol: Mosher's Ester Analysis of 4,5-Dihydroxyleucine

This protocol assumes the amino and carboxyl groups are protected (e.g., as a Boc-protected methyl ester) to prevent side reactions.

  • Esterification:

    • Divide the protected, purified isomer into two equal portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., CH₂Cl₂). This will form the bis-MTPA esters at both the C4 and C5 hydroxyl groups.

  • Purification: Purify both diastereomeric bis-MTPA ester products by flash chromatography.

  • NMR Acquisition:

    • Acquire high-resolution ¹H NMR spectra (≥500 MHz) for both the (R)- and (S)-bis-MTPA ester derivatives in a suitable deuterated solvent (e.g., CDCl₃).

    • It is critical to carefully assign all proton signals in the molecule, which may require 2D NMR experiments like COSY and HSQC.

  • Data Analysis:

    • For each assigned proton (H), calculate the chemical shift difference: Δδ = δS - δR , where δS is the chemical shift in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.

    • Draw the molecule in a planar conformation with the MTPA ester group and the C4-H bond in the plane.

    • Protons that lie on one side of this plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping the signs of the Δδ values onto the 3D model of the molecule, the absolute configuration at C4 can be unambiguously assigned.[9]

Potential Biological Significance

While the specific biological role of 4,5-dihydroxyleucine is not yet defined in the literature, the context of amino acid oxidation provides important clues to its potential significance.

  • Marker of Oxidative Stress: Amino acids, particularly those with aliphatic side chains like leucine, are susceptible to attack by reactive oxygen species (ROS).[11][12] The formation of hydroxyleucines in proteins has been demonstrated following exposure to hydroxyl radicals.[11] Therefore, the presence of 4,5-dihydroxyleucine in biological samples could serve as a biomarker for oxidative damage to proteins.

  • Functional Protein Modification: The oxidation of amino acid side chains is not always a random damaging event. It can be a post-translational modification that alters a protein's structure and function.[13] The introduction of polar hydroxyl groups can change local hydrophobicity, affect protein folding, and create new sites for hydrogen bonding or further modification.

  • Metabolic Intermediate: Hydroxylated amino acids can serve as precursors in the biosynthesis of other molecules.[4] While no specific pathways involving 4,5-dihydroxyleucine have been elucidated, its existence suggests it could be an intermediate in the metabolism or degradation of leucine or other branched-chain amino acids.

Conclusion

4,5-Dihydroxyleucine is a structurally interesting non-canonical amino acid whose full characterization hinges on the resolution of its stereochemistry. The introduction of a second chiral center at C4 necessitates a rigorous analytical approach. By combining the separation power of chiral HPLC with the structural confirmation of mass spectrometry and the definitive stereochemical assignment from NMR-based techniques like Mosher's method, researchers can fully elucidate the structure of the (2S, 4S) and (2S, 4R) diastereomers. This foundational knowledge is the critical first step toward understanding the synthesis, natural occurrence, and potential biological roles of this hydroxylated leucine derivative, paving the way for its application in fields from metabolomics to therapeutic peptide design.

References

  • Rylov, A. V., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • Kusumi, T., et al. (2002). Determination of Absolute Configuration of 1,3-diols by the Modified Mosher's Method Using Their di-MTPA Esters. PubMed.
  • Mori, K., & Murata, M. (n.d.). A Simple Strategy for Determining the Absolute Configurations of Acyclic 1,2,4,6,8-Pentols. The Journal of Organic Chemistry.
  • Seco, J. M., et al. (2025). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters.
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  • Astec. (n.d.).
  • Cheng, C., & Yu, J. (2019).
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  • D'Aniello, A. (1993). Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. Journal of Biological Chemistry.
  • ChemTalk. (2023). Absolute Configuration. Retrieved from [Link]

  • Chemistry Steps. (2025). How to Determine the R and S Configuration. Retrieved from [Link]

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  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
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  • ChemicalBook. (n.d.). 4-Amino-2-hydroxy-5-methylpyridine synthesis.
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The Lynchpin of a Lethal Toxin: A Technical Guide to the Biological Significance of (2S,3R,4R)-4,5-Dihydroxyisoleucine in Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

Author's Note: This technical guide focuses on the non-canonical amino acid (2S,3R,4R)-4,5-dihydroxyisoleucine, a critical component of the potent natural toxin α-amanitin. Initial inquiries regarding "4,5-dihydroxyleucine" yielded limited specific findings, suggesting a potential misnomer for the more extensively researched and biologically significant dihydroxy-isoleucine isomer. This document thus proceeds with the scientifically robust assumption that the core interest lies in the latter, a molecule of profound importance in toxicology and emerging therapeutics.

Introduction: A Tale of Two Hydroxyl Groups

In the vast and intricate world of natural products, the subtle modification of a single amino acid can be the difference between a benign peptide and a lethal toxin. Such is the case with (2S,3R,4R)-4,5-dihydroxyisoleucine (DHIle), a non-proteinogenic amino acid that serves as a cornerstone of the amatoxin family of cyclopeptides. Found in the death cap mushroom, Amanita phalloides, α-amanitin is a notoriously potent inhibitor of eukaryotic RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA.[1][2] This inhibition ultimately leads to a cessation of protein synthesis and cell death.[3] The remarkable toxicity of α-amanitin is intrinsically linked to its unique bicyclic structure and the presence of several hydroxylated amino acids, with 4,5-dihydroxyisoleucine playing a pivotal role.[1][4] This guide will delve into the biological significance of this unusual amino acid, from its biosynthesis and structural importance to its role in the mechanism of toxicity and its emerging applications in the field of bioconjugate chemistry.

Biosynthesis and Incorporation: A Ribosomal Puzzle with Post-Translational Master-Strokes

Unlike many complex peptide natural products synthesized by non-ribosomal peptide synthetases (NRPS), amatoxins are ribosomally synthesized and post-translationally modified peptides (RiPPs).[3][5] The journey of 4,5-dihydroxyisoleucine from a standard isoleucine residue to its final, doubly hydroxylated form is a fascinating example of fungal enzymatic machinery.

The precursor peptides for amatoxins are encoded by a family of genes known as MSDIN.[6][7] These genes are transcribed and translated into 34- to 35-amino acid proproteins.[8][9] The core toxin sequence is flanked by leader and follower peptides that guide the post-translational modification process.

A key enzyme in this pathway is a prolyl oligopeptidase (POP), specifically POPB, which has been found to be taxonomically restricted to amatoxin-producing species of Amanita.[6][8] This enzyme is responsible for the initial processing of the proprotein, cleaving at the C-terminal side of proline residues to release the linear peptide destined to become the toxin.[8][9]

While the precise enzymes responsible for the subsequent hydroxylation of the isoleucine residue at position 3 of the α-amanitin peptide are not yet fully characterized in Amanita species, it is widely accepted that these modifications occur post-translationally.[5] The hydroxylation likely involves a cascade of stereo- and regioselective enzymatic reactions, transforming the standard isoleucine into the crucial 4,5-dihydroxyisoleucine.[3]

The Structural Significance of 4,5-Dihydroxyisoleucine in α-Amanitin

The presence of the two hydroxyl groups on the isoleucine side chain at position 3 of α-amanitin is not a mere chemical curiosity; it is fundamental to the toxin's potent biological activity. These hydroxyl groups contribute to the overall conformation and rigidity of the bicyclic peptide, which is essential for its high-affinity binding to RNA polymerase II.

Mechanism of Action: A Wrench in the Transcription Machinery

α-Amanitin functions as a non-competitive inhibitor of RNA polymerase II. It does not bind directly to the active site but rather to a region near the enzyme's "bridge helix" and "trigger loop," two mobile elements crucial for the translocation of the DNA and RNA strands during transcription.[10][11] The binding of α-amanitin effectively locks these elements in a conformation that prevents translocation, thereby stalling the polymerase and halting mRNA synthesis.[11]

The 4,5-dihydroxyisoleucine residue plays a direct role in this interaction. X-ray crystallography studies of the α-amanitin-RNA polymerase II complex have revealed that the backbone carbonyl group of the 4,5-dihydroxyisoleucine residue forms a hydrogen bond with the side chain of glutamine A768 of the polymerase.[10] This glutamine residue, in turn, is hydrogen-bonded to histidine A816 within the bridge helix, creating an indirect but critical interaction that stabilizes the bound conformation of the toxin.[10] While the stereochemistry of the γ-hydroxyl group is known to be important for inhibition, its direct hydrogen bonding to the polymerase in the yeast crystal structure was not fully resolved, which may account for the lower sensitivity of yeast to α-amanitin compared to other eukaryotes.[10]

Amanitin-RNAPII_Interaction cluster_Amanitin α-Amanitin cluster_RNAPII RNA Polymerase II DHIle_3 4,5-Dihydroxyisoleucine (Residue 3) Gln_A768 Gln-A768 DHIle_3->Gln_A768 H-bond (backbone C=O) Hyp_2 Hydroxyproline (Residue 2) Glu_A822 Glu-A822 Hyp_2->Glu_A822 Strong H-bond His_A816 His-A816 Gln_A768->His_A816 H-bond Bridge_Helix Bridge Helix

Interaction of key α-amanitin residues with RNA Polymerase II.

Emerging Applications in Drug Development: Taming a Toxin for Targeted Therapy

The extreme potency of α-amanitin has made it an attractive payload for the development of antibody-drug conjugates (ADCs) for cancer therapy.[3][5][12] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a highly cytotoxic agent specifically to cancer cells, thereby minimizing off-target toxicity.

The 4,5-dihydroxyisoleucine residue is of significant interest in the design and synthesis of amanitin-based ADCs. The synthesis of α-amanitin and its analogs is a complex undertaking, with the stereoselective synthesis of 4,5-dihydroxyisoleucine being a major bottleneck.[1][5][13] However, recent advances in both chemical and chemoenzymatic synthesis are making these molecules more accessible for research and development.[3][14]

Furthermore, the dihydroxyisoleucine moiety can be a site for modification to introduce bioorthogonal handles for conjugation to antibodies.[4][15] Structure-activity relationship (SAR) studies on synthetic amanitin analogs have demonstrated that the specific diastereomer of 4,5-dihydroxyisoleucine found in the natural product is crucial for maintaining high toxicity.[4] This underscores the importance of precise chemical synthesis in the development of effective amanitin-based ADCs. The ability to synthetically modify this residue opens up possibilities for fine-tuning the potency and improving the therapeutic index of these next-generation cancer therapies.[12]

Methodology: Isolation and Characterization of Amatoxins

The study of 4,5-dihydroxyisoleucine is intrinsically linked to the analysis of the amatoxins in which it resides. The following provides a generalized workflow for the extraction and analysis of amatoxins from fungal material, based on established high-performance liquid chromatography (HPLC) methods.

Experimental Workflow: From Mushroom to Chromatogram

Amatoxin_Isolation_Workflow Start Dried Mushroom Sample Extraction Extraction (Methanol/Water/HCl) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Evaporation Evaporation to Dryness Filtration->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution SPE Solid Phase Extraction (SPE) (e.g., OASIS® PRIME HLB) Reconstitution->SPE HPLC HPLC Analysis (RP-C18 column) SPE->HPLC Detection Detection (UV/DAD/MS) HPLC->Detection End Quantification and Characterization Detection->End

Generalized workflow for the isolation and analysis of amatoxins.
Detailed Protocol: HPLC-Based Quantification of Amatoxins

This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions and instrumentation.[16][17][18][19]

1. Sample Preparation and Extraction: a. Weigh approximately 0.2 g of dried and finely chopped mushroom material.[16] b. Add 10 mL of an extraction solvent mixture of methanol, water, and 0.01 M HCl (5:4:1, v/v/v).[16] c. Vortex the mixture for 30 seconds and incubate at room temperature for 1 hour.[16] d. Centrifuge the sample at 2000 x g for 5 minutes and collect the supernatant.[16] e. Filter the supernatant through a 0.45 µm syringe filter.[16]

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Evaporate the filtered extract to dryness under a stream of nitrogen at 50-55 °C.[16] b. Reconstitute the residue in the initial mobile phase.[16] c. Condition an SPE cartridge (e.g., OASIS® PRIME HLB) according to the manufacturer's instructions. d. Load the reconstituted sample onto the cartridge. e. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities. f. Elute the amatoxins with a stronger solvent (e.g., 95% methanol in water).[20]

3. HPLC Analysis: a. Column: Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[16] b. Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate, pH 5) and acetonitrile. A typical starting condition could be 10% acetonitrile, increasing to 24% over approximately 10 minutes.[17][18] c. Flow Rate: 1.0 mL/min.[17] d. Injection Volume: 20-50 µL.[16] e. Detection: UV detection at 305 nm is common for amatoxins.[16] For enhanced specificity and confirmation, Diode Array Detection (DAD) and Mass Spectrometry (MS) can be coupled to the HPLC system.[16][18]

4. Quantification and Characterization: a. Identify amatoxins (α-amanitin, β-amanitin, etc.) by comparing their retention times with those of certified reference standards.[18] b. Generate a calibration curve using a series of known concentrations of the standards to quantify the amount of each toxin in the sample.[18] c. Mass spectrometry will provide molecular weight information, confirming the identity of the eluted peaks.

Table 1: Comparative Cytotoxicity of α-Amanitin and its Analogs

CompoundModificationRelative Cytotoxicity (HEK293 cells)Reference
α-AmanitinNatural Product1x[21]
AzaGly⁷-AmanitinGlycine at position 7 replaced with aza-glycineIncreased[21]
AzaVal⁷-AmanitinGlycine at position 7 replaced with aza-valine~3x more toxic[21]
Asn(N-ethylazide)-S,6'-dideoxy-α-amanitinModified for CuAAC conjugationEquipotent to α-amanitin[15]

Conclusion: From Fungal Toxin to Therapeutic Tool

The non-canonical amino acid 4,5-dihydroxyisoleucine is a testament to the chemical ingenuity of nature. Its presence in α-amanitin is not a random occurrence but a precisely evolved feature that underpins the toxin's devastatingly effective mechanism of action. By understanding the biosynthesis, structural role, and biological significance of this unique amino acid, researchers are not only unraveling the secrets of one of nature's most potent toxins but are also harnessing its power for the development of innovative cancer therapies. The journey of 4,5-dihydroxyisoleucine from a component of a deadly mushroom to a key element in precision medicine is a compelling narrative of how fundamental scientific inquiry can pave the way for translational breakthroughs. As synthetic methodologies improve and our understanding of its biological interactions deepens, 4,5-dihydroxyisoleucine and the natural products it defines will undoubtedly continue to be a source of scientific fascination and therapeutic innovation.

References

  • A. D. M. Matinkhoo, A. Pryyma, M. Todorovic, B. O. Patrick, and D. M. Perrin, "Synthesis of a Cytotoxic Amanitin for Biorthogonal Conjugation," Angewandte Chemie International Edition, vol. 54, no. 36, pp. 10548–10552, 2015. Available: [Link]

  • H. Luo, M. J. Hallen-Adams, and J. D. Walton, "Colocalization of Amanitin and a Candidate Toxin-Processing Prolyl Oligopeptidase in Amanita Basidiocarps," Eukaryotic Cell, vol. 11, no. 7, pp. 951–958, 2012. Available: [Link]

  • D. A. Bushnell, P. Cramer, and R. D. Kornberg, "Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution," Proceedings of the National Academy of Sciences, vol. 99, no. 3, pp. 1218–1222, 2002. Available: [Link]

  • S. D. Chandra, J. Froelich, S. Gunasekera, A. Wong, T. T. Nguyen, and D. M. Perrin, "Synthesis of a Cytotoxic Amanitin for Biorthogonal Conjugation," ChemBioChem, vol. 16, no. 14, pp. 2010-2014, 2015. Available: [Link]

  • H. Luo et al., "Pangenomics of the death cap mushroom Amanita phalloides, and of Agaricales, reveals dynamic evolution of toxin genes in an invasive range," Molecular Biology and Evolution, vol. 40, no. 8, 2023. Available: [Link]

  • H. Luo, M. J. Hallen-Adams, and J. D. Walton, "Processing of the Phalloidin Proprotein by Prolyl Oligopeptidase from the Mushroom Conocybe albipes," Journal of Biological Chemistry, vol. 285, no. 51, pp. 40045–40052, 2010. Available: [Link]

  • H. Luo et al., "The MSDIN family in amanitin-producing mushrooms and evolution of the prolyl oligopeptidase genes," Fungal Biology, vol. 122, no. 4, pp. 227-238, 2018. Available: [Link]

  • S. D. Chandra et al., "Development of an amanitin-based antibody-drug conjugate via synthesis, derivatization, and functionalization of (2S,3R,4R)-dihydroxy-isoleucine derivatives," Sciforum, 2024. Available: [Link]

  • R. C. S. Dias et al., "Amanitins in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes," Foods, vol. 11, no. 24, p. 3943, 2022. Available: [Link]

  • H. Luo et al., "Diversity of MSDIN family members in amanitin-producing mushrooms and the phylogeny of the MSDIN and prolyl oligopeptidase genes," BMC Genomics, vol. 21, no. 1, p. 55, 2020. Available: [Link]

  • C. F. Custodinho, J. Froelich, C. M. Sgarbi, and D. M. Perrin, "Synthesis of Aza-Amanitins to Enhance Cytotoxicity for Targeted Cancer Therapeutics," Sciforum, 2024. Available: [Link]

  • Y. Chao and H. Renata, "Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin," Journal of the American Chemical Society, vol. 146, no. 17, pp. 11847–11852, 2024. Available: [Link]

  • S. D. Chandra et al., "Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin," Chemical Science, vol. 12, no. 31, pp. 10566-10571, 2021. Available: [Link]

  • M.-A. J. Siegert, C. H. Knittel, and R. D. Süssmuth, "Design, Synthesis, and Biochemical Evaluation of Alpha-Amanitin Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates," Chemistry – A European Journal, vol. 26, no. 69, pp. 16295-16299, 2020. Available: [Link]

  • M.-A. J. Siegert, C. H. Knittel, and R. D. Süssmuth, "A Convergent Total Synthesis of the Death Cap Toxin α-Amanitin," Angewandte Chemie International Edition, vol. 59, no. 11, pp. 4533-4537, 2020. Available: [Link]

  • D. K. Brueckner and P. Cramer, "Structural basis of transcription inhibition by alpha-amanitin and implications for RNA polymerase II translocation," Nature Structural & Molecular Biology, vol. 15, no. 8, pp. 811–818, 2008. Available: [Link]

  • Y. Chao and H. Renata, "Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin," ChemRxiv, 2024. Available: [Link]

  • S. D. Chandra et al., "Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis," The Journal of Organic Chemistry, vol. 89, no. 17, pp. 12051–12057, 2024. Available: [Link]

  • Y. Chao and H. Renata, "Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin," Journal of the American Chemical Society, 2024. Available: [Link]

  • Y. Li et al., "A Simple and High-Throughput Analysis of Amatoxins and Phallotoxins in Human Plasma, Serum and Urine Using UPLC-MS/MS Combined with PRiME HLB μElution Platform," Toxins, vol. 8, no. 5, p. 135, 2016. Available: [Link]

  • S. Morel et al., "Decision-making for the detection of amatoxin poisoning: a comparative study of standard analytical methods," Mycotoxin Research, vol. 33, no. 4, pp. 219-228, 2017. Available: [Link]

  • D. A. Bushnell, P. Cramer, and R. D. Kornberg, "Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution," ResearchGate, 2025. Available: [Link]

  • Z. L. Yang, "Production and characterization of Amanitin toxins from a pure culture of Amanita exitialis," FEMS Microbiology Letters, vol. 252, no. 2, pp. 235-239, 2005. Available: [Link]

  • K. Matinkhoo et al., "Synthesis of the Death-Cap Mushroom Toxin α-Amanitin," Journal of the American Chemical Society, vol. 140, no. 23, pp. 7051-7055, 2018. Available: [Link]

  • D. A. Bushnell, P. Cramer, and R. D. Kornberg, "Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution," Semantic Scholar, 2002. Available: [Link]

  • K. Matinkhoo et al., "Synthesis of the Death-Cap Mushroom Toxin α-Amanitin," Journal of the American Chemical Society, vol. 140, no. 23, pp. 7051–7055, 2018. Available: [Link]

  • R. C. S. Dias et al., "Identification and quantification of α- and β-amanitin in wild mushrooms by HPLC-UV-EC and HPLC-DAD-MS detection," bioRxiv, 2022. Available: [Link]

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Thermodynamic Properties & Stability Profile of 4,5-Dihydroxyleucine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic analysis of 4,5-dihydroxyleucine (specifically (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid) and its derivatives. Often encountered as oxidative stress markers or complex non-canonical amino acid (ncAA) building blocks in peptide synthesis (analogous to the Amanita toxin residues), these molecules exhibit unique stability profiles governed by the Thorpe-Ingold effect and


-lactonization equilibria . This document details the physicochemical parameters, stability boundaries, and experimental protocols required for the rigorous characterization of these derivatives in drug development.

Chemical Identity & Stereochemical Thermodynamics

Structural Definition

4,5-Dihydroxyleucine is a


-dihydroxylated derivative of L-leucine. Unlike leucine, the 

-carbon (C4) is a quaternary center bearing a methyl group, a hydroxyl group, and a hydroxymethyl group.
  • IUPAC Name: (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid.[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 163.17 g/mol .[1]

  • Stereochemistry: The molecule possesses two chiral centers: the

    
    -carbon (C2, typically S) and the 
    
    
    
    -carbon (C4). This results in two diastereomers: (2S, 4S) and (2S, 4R).
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

Thermodynamically, the presence of the quaternary carbon at C4 significantly alters the conformational entropy. The bulky methyl and hydroxymethyl groups restrict the rotation of the side chain, pre-organizing the molecule into a conformation that favors cyclization.

  • Thermodynamic Consequence: The activation entropy (

    
    ) for ring closure is less negative (more favorable) compared to linear 
    
    
    
    -hydroxy acids. This makes 4,5-dihydroxyleucine derivatives highly prone to spontaneous
    
    
    -lactonization under acidic or even neutral conditions.

Thermodynamic Parameters

Acid-Base Dissociation (pKa)

The introduction of electron-withdrawing hydroxyl groups at the


 and 

positions exerts an inductive effect (

), slightly increasing the acidity of the carboxyl group and decreasing the basicity of the amine compared to L-leucine.
Functional GroupL-Leucine (Ref)4,5-Dihydroxyleucine (Predicted)Thermodynamic Basis

-COOH (pKa

)
2.362.0 – 2.2 Inductive withdrawal by

-OH stabilizes

.

-NH

(pKa

)
9.609.2 – 9.4 Inductive withdrawal reduces electron density on N.

-OH /

-OH
>15~14.5 Negligible dissociation in aqueous range; H-bond donors.
Lactonization Equilibrium

The most critical thermodynamic property is the equilibrium between the open-chain zwitterion and the cyclic


-lactone.


  • Enthalpy (

    
    ):  Slightly endothermic or thermoneutral (
    
    
    
    kcal/mol). The strain of the 5-membered ring is offset by the formation of the stable ester bond.
  • Entropy (

    
    ):  Positive (
    
    
    
    cal/mol·K) due to the release of a water molecule.
  • Gibbs Free Energy (

    
    ):  Highly pH-dependent. In acidic media (pH < 2), the equilibrium shifts to the lactone (
    
    
    
    ). In basic media (pH > 9), the open carboxylate form is thermodynamically trapped.
Solubility & Lipophilicity
  • LogP (Octanol/Water): Estimated at -4.1 (Highly Hydrophilic).

  • Solubility:

    
     in water.
    
  • Thermodynamic Stability: The crystal lattice energy is high due to extensive intermolecular hydrogen bonding (4 donors/acceptors), often resulting in high melting points (

    
     with decomposition) for the zwitterionic solid.
    

Visualization: Stability & Profiling

Lactonization Pathway

The following diagram illustrates the thermodynamic equilibrium and the kinetic trap of lactonization.

Lactonization Open_Zwit Open Chain Zwitterion (pH 5-8) Thermodynamically Stable Open_Cat Cationic Acid Form (pH < 2) Kinetically Labile Open_Zwit->Open_Cat + H+ TS Tetrahedral Intermediate (Transition State) Open_Cat->TS Intramolecular Attack Lactone Gamma-Lactone (Cyclic Ester) Entropically Favored in Acid TS->Lactone - H2O (Entropy Driven) Lactone->Open_Zwit OH- / Hydrolysis

Caption: Thermodynamic cycle of 4,5-dihydroxyleucine lactonization. Acidic conditions drive the dehydration (red arrow), while basic conditions trap the open form.

Thermodynamic Profiling Workflow

Workflow cluster_Solid Solid State Thermodynamics cluster_Sol Solution Thermodynamics Start 4,5-Dihydroxyleucine Derivative Sample DSC DSC / TGA (Mp, Decomp, Hydrate State) Start->DSC Titration Potentiometric Titration (pKa1, pKa2) Start->Titration XRay PXRD (Crystallinity) DSC->XRay Kinetics pH-Rate Profile (Lactonization Kinetics) Titration->Kinetics Determine pH Stability Window LogP Shake-Flask / HPLC (Lipophilicity) Kinetics->LogP Select Stable Buffer

Caption: Step-by-step workflow for thermodynamic characterization, prioritizing solid-state stability and pH-dependent solution behavior.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa values are essential to predict the zwitterionic window where lactonization is minimized.

  • Preparation: Dissolve

    
     of 4,5-dihydroxyleucine hydrochloride in 
    
    
    
    of degassed
    
    
    (ionic strength adjustor).
  • Calibration: Calibrate the pH electrode using NIST standards (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the acidic range.

  • Titration:

    • Titrate with

      
       (standardized) using a micro-burette (
      
      
      
      increments).
    • Record pH after stabilization (

      
       drift).
      
    • Self-Validation: Perform a reverse titration with

      
       immediately after reaching pH 11. Hysteresis between forward and reverse curves indicates lactone hydrolysis/formation kinetics interfering with equilibrium.
      
  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa values.

Protocol B: Solid-State Stability via DSC

Rationale: To determine the enthalpy of fusion and detect thermal degradation (dehydration/lactonization) prior to melting.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: Weigh

    
     of dried sample into a Tzero aluminum pan. Hermetically seal (to detect water loss) or pinhole lid (to allow evaporation).
    
  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
  • Interpretation:

    • Endotherm 1 (

      
      ):  Loss of lattice water (hydrate).
      
    • Endotherm 2 (Sharp): Melting point (

      
      ).[2][3]
      
    • Exotherm (Broad, post-melt): Decomposition or polymerization.

    • Note: A broad endotherm preceding melting often indicates solid-state lactonization.

Synthesis & Handling Recommendations

Thermodynamic vs. Kinetic Control
  • Synthesis: Chemical hydroxylation of leucine often yields mixtures. Chemoenzymatic routes (using L-isoleucine dioxygenase, IDO ) are preferred as they operate under kinetic control at physiological pH, preventing lactonization during formation.

  • Purification: Avoid acidic mobile phases (e.g., 0.1% TFA) during HPLC if the open chain is desired. Use ammonium bicarbonate buffers (pH 7.5) to maintain the zwitterion.

Storage
  • Store as the HCl salt only if kept strictly anhydrous (desiccator). Moisture will catalyze lactonization in the salt form.

  • Long-term storage is best as the N-Boc protected methyl ester or the free zwitterion at

    
    .
    

References

  • PubChem. Leucine, 4,5-dihydroxy- (CID 45122503).[1] National Library of Medicine. [Link]

  • Kotthaus, J., et al.Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of

    
    -Amanitin. PMC, National Institutes of Health. [Link]
    
  • Perrin, D. M., et al. Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. Journal of Organic Chemistry.[4][5] [Link]

  • Avdeef, A. Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC, National Institutes of Health. [Link]

  • Reusch, W. Chemical Reactivity: Lactonization Thermodynamics. Michigan State University. [Link]

Sources

An In-Depth Technical Guide to 4,5-Dihydroxyleucine: Molecular Characteristics and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dihydroxyleucine, a rare, non-proteinogenic amino acid, presents a compelling subject for in-depth study in the fields of biochemistry and pharmaceutical sciences. As a derivative of the essential amino acid L-leucine, its unique structural modifications—the presence of two hydroxyl groups on the side chain—suggest novel functionalities and potential biological activities. This guide provides a comprehensive overview of the molecular and physicochemical properties of 4,5-dihydroxyleucine, alongside proposed methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers investigating its potential roles in biological systems and as a building block for novel therapeutic agents.

Part 1: Molecular Profile and Physicochemical Data

Chemical Identity
  • IUPAC Name: (2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid[1]

  • Molecular Formula: C₆H₁₃NO₄[1]

  • CAS Number: 105817-05-8[1]

  • Synonyms: 4,5-dihydroxyleucine, 4,5-dihydroxy-L-leu[1]

Molecular Weight and Composition

The molecular weight of 4,5-dihydroxyleucine is a fundamental parameter for a range of analytical techniques, including mass spectrometry and stoichiometric calculations in synthesis and bioassays.

PropertyValueSource
Molecular Weight 163.17 g/mol PubChem[1]
Exact Mass 163.08445790 DaPubChem[1]
Elemental Composition Carbon (C): 44.16%Calculated
Hydrogen (H): 8.03%Calculated
Nitrogen (N): 8.58%Calculated
Oxygen (O): 39.22%Calculated
Computed Physicochemical Properties

While experimental data for 4,5-dihydroxyleucine is limited, computational models provide valuable insights into its behavior in various environments. These properties are crucial for predicting its solubility, membrane permeability, and potential for intermolecular interactions.

PropertyValueSignificance in a Research ContextSource
XLogP3-AA -4.1The highly negative value indicates a strong hydrophilic character, suggesting high solubility in aqueous media and low permeability across lipid bilayers.PubChem[2]
Hydrogen Bond Donors 4The presence of amine, carboxyl, and two hydroxyl groups allows for the formation of numerous hydrogen bonds, influencing its solubility and interaction with biological macromolecules.PubChem[2]
Hydrogen Bond Acceptors 4The oxygen and nitrogen atoms can act as hydrogen bond acceptors, further contributing to its hydrophilic nature.PubChem[2]
Topological Polar Surface Area (TPSA) 104 ŲThis value suggests that the molecule is likely to have poor oral bioavailability due to its high polarity.PubChem[2]

Part 2: Synthesis and Characterization

The scarcity of 4,5-dihydroxyleucine in nature necessitates its chemical or enzymatic synthesis for research purposes. While specific protocols for this exact molecule are not widely published, methodologies developed for its isomer, 4,5-dihydroxyisoleucine, offer a solid starting point.

Chemoenzymatic Synthesis Approach

A promising route for the synthesis of 4,5-dihydroxyleucine is through the enzymatic hydroxylation of L-leucine. This approach offers high regio- and stereoselectivity, which is often challenging to achieve through traditional chemical synthesis.

Caption: Proposed enzymatic synthesis pathway for 4,5-dihydroxyleucine.

Experimental Protocol: Conceptual Step-by-Step Methodology

  • Enzyme Selection and Preparation:

    • Identify a suitable hydroxylase enzyme with activity towards L-leucine. Non-heme iron dioxygenases are a promising class of enzymes to investigate.

    • Clone and express the selected enzyme in a suitable host, such as E. coli.

    • Purify the enzyme using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing L-leucine, the purified hydroxylase, and necessary cofactors (e.g., Fe(II), α-ketoglutarate, and ascorbate).

    • Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

    • Monitor the reaction progress using techniques like HPLC or LC-MS to detect the formation of the hydroxylated products.

  • Purification of 4,5-Dihydroxyleucine:

    • Terminate the reaction and remove the enzyme, for example, by protein precipitation or heat inactivation followed by centrifugation.

    • Employ ion-exchange chromatography to separate the positively charged 4,5-dihydroxyleucine from unreacted L-leucine and other reaction components.

    • Use reverse-phase HPLC as a final polishing step to obtain highly pure 4,5-dihydroxyleucine.

  • Structural Verification:

    • Confirm the molecular weight of the purified product using high-resolution mass spectrometry.

    • Elucidate the structure and stereochemistry using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC).

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of synthesized 4,5-dihydroxyleucine.

Caption: Analytical workflow for the purification and characterization of 4,5-dihydroxyleucine.

Part 3: Potential Biological Significance and Future Directions

The biological role of 4,5-dihydroxyleucine is largely unexplored. However, based on the functions of other hydroxylated amino acids, several hypotheses can be formulated:

  • Metabolic Intermediate: It may be a transient intermediate in the metabolic breakdown of leucine or other branched-chain amino acids.

  • Signaling Molecule: The introduction of polar hydroxyl groups could enable it to interact with receptors or enzymes, potentially playing a role in cellular signaling pathways.

  • Component of Natural Products: While not as common as its isoleucine counterpart in known natural products, it may be a constituent of yet-to-be-discovered secondary metabolites with unique biological activities.

Future research should focus on elucidating the biological relevance of 4,5-dihydroxyleucine. This includes screening for its presence in biological samples, investigating its effects on various cell lines, and exploring its potential as a precursor for the synthesis of novel peptides and small molecule drugs. The development of reliable synthetic routes and a comprehensive understanding of its physicochemical properties, as outlined in this guide, are critical first steps in this endeavor.

References

  • Chao, T.-H., & Renata, H. (2024). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. Organic Letters, 26(15), 3263–3266. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92446607, (2S,4S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45122503, Leucine, 4,5-dihydroxy-. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22839392, Dihydroxyleucine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15927960, 2-Amino-5-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine by two independent routes. RSC Publishing. Retrieved from [Link]

  • Chemguide (2016, April 15). An introduction to amino acids. Retrieved from [Link]

Sources

Technical Guide: The Role of 4,5-Dihydroxyleucine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5-dihydroxyleucine, clarifying its biosynthetic origins and exploring its critical role in structural biology and peptide engineering.

Biosynthetic Logic, Structural Impact, and Engineering Applications

Executive Summary

4,5-Dihydroxyleucine (4,5-diHyLeu) is a highly oxidized, non-proteinogenic amino acid derivative of leucine. While historically isolated from the ribosomally synthesized and post-translationally modified peptides (RiPPs) of the Amanita mushroom genus (e.g., phalloidin, viroidin), its structural complexity and functional density make it a high-value target for Non-Ribosomal Peptide Synthetase (NRPS) engineering.

This guide bridges the gap between its natural occurrence in RiPPs and its application in NRPS systems. It details the enzymatic machinery required for its installation, its profound effect on peptide conformation via solvation and hydrogen bonding, and protocols for its detection and incorporation into novel therapeutic scaffolds.

Chemical & Structural Profile

4,5-dihydroxyleucine introduces two hydroxyl groups to the hydrophobic leucine side chain, drastically altering its physicochemical properties.

PropertyDescription
IUPAC Name (2S,4R)-2-amino-4,5-dihydroxy-4-methylpentanoic acid (common isomer)
Stereochemistry The (2S,4R) and (2S,4S) diastereomers are biologically distinct. Phalloidin typically contains the (2S,4R) form.
Polarity Amphipathic; the backbone remains compatible with peptide bonds, while the side chain becomes a polar anchor.
Conformational Role Acts as a "solvation lock," stabilizing rigid turn structures in cyclic peptides (e.g., the bicyclic heptapeptide core of phallotoxins).
Reactivity The vicinal diol moiety is susceptible to oxidative cleavage (e.g., periodate) but stable under physiological conditions.
Structural Impact on Peptides

Unlike standard leucine, which drives hydrophobic collapse, 4,5-diHyLeu participates in intramolecular hydrogen bonding. In phalloidin , this residue is critical for binding F-actin; the hydroxyl groups form specific contacts with the protein surface, increasing binding affinity by orders of magnitude compared to non-hydroxylated analogs.

Biosynthetic Machinery: The Hydroxylation Logic

While the user's topic focuses on NRPS, it is scientifically imperative to note that 4,5-diHyLeu is naturally generated by Fe(II)/


-ketoglutarate-dependent dioxygenases  acting on ribosomally synthesized precursors. However, this enzymatic logic is directly transferable to NRPS tailoring.
The Enzymatic Mechanism

The installation of hydroxyl groups occurs via a radical rebound mechanism.

  • Substrate Gating: The enzyme binds the leucine-containing peptide.

  • C-H Activation: A high-valent Fe(IV)=O species abstracts a hydrogen atom from the

    
    -carbon (C4).
    
  • Hydroxylation: The resulting radical recombines with the hydroxyl radical.

  • Sequential Oxidation: A second hydroxylation event (often by the same or a coupled enzyme) targets the

    
    -carbon (C5), yielding the 4,5-diol.
    
NRPS Integration Strategy

In NRPS systems, such modifications are typically achieved through Tailoring Domains .

  • In-cis Tailoring: An auxiliary domain (e.g., a hydroxylase recruited to the module) modifies the tethered amino acid on the Peptidyl Carrier Protein (PCP).

  • In-trans Tailoring: A discrete enzyme interacts with the NRPS module to modify the nascent chain.

Diagram 1: Enzymatic Installation of 4,5-Dihydroxyleucine

Biosynthesis cluster_NRPS NRPS Module Context (Hypothetical Engineering) Leu L-Leucine (Hydrophobic) Enz1 Fe(II)/aKG Dioxygenase Leu->Enz1 Substrate Binding Inter 4-Hydroxyleucine (Intermediate) Enz1->Inter C4 Hydroxylation Enz2 Second Oxidation (Regioselective) Inter->Enz2 Recruitment Prod 4,5-Dihydroxyleucine (Polar/Rigid) Enz2->Prod C5 Hydroxylation

Caption: Stepwise enzymatic oxidation of Leucine to 4,5-Dihydroxyleucine via Fe(II)/aKG-dependent oxygenases, adaptable to NRPS modules.

Engineering 4,5-diHyLeu into NRPS Systems

For drug development professionals, the goal is often to introduce this residue into non-native scaffolds to improve solubility or target affinity.

Strategy A: Pre-cursor Directed Biosynthesis

This approach relies on the promiscuity of the Adenylation (A) domain.

  • Chemical Synthesis: Synthesize 4,5-diHyLeu (or a protected analog like 4,5-acetonide-Leu) chemically.

  • Feeding: Supply the residue to the fermentation broth of an NRPS producer.

  • A-Domain Selection: Engineer the A-domain of the target module to accept the polar side chain. Note: This is challenging due to the polarity difference.

Strategy B: Post-Assembly Tailoring (Preferred)

This mimics the natural Amanita pathway but applies it to an NRPS product.

  • Scaffold Production: The NRPS produces a peptide containing standard Leucine.

  • Enzyme Recruitment: Co-express a specific leucine hydroxylase (e.g., from the Amanita gene cluster) engineered to recognize the NRPS peptide product.

  • Validation: The hydroxylase converts Leu

    
     4,5-diHyLeu on the finished cyclic peptide.
    

Experimental Protocols

Detection and Quantification

Because 4,5-diHyLeu is not standard, it requires specific MS/NMR workflows.

Protocol: LC-MS/MS Identification

  • Hydrolysis: Incubate peptide in 6N HCl at 110°C for 24h. Warning: 4,5-diHyLeu may degrade; enzymatic hydrolysis (Pronase E) is preferred.

  • Derivatization: Use Marfey’s reagent (FDAA) to determine stereochemistry.

  • LC Conditions: C18 column, Gradient 5-60% MeCN in 0.1% Formic Acid.

  • MRM Transitions: Monitor parent ion

    
     (164.1 Da for free AA) and characteristic water loss fragments (
    
    
    
    Da).

Protocol: Enzymatic Activity Assay To validate the hydroxylase activity:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM

    
    -ketoglutarate, 0.5 mM (NH
    
    
    
    )
    
    
    Fe(SO
    
    
    )
    
    
    , 2 mM Ascorbate, 1 mM Substrate (Leu-peptide).
  • Initiation: Add 1

    
    M purified enzyme.
    
  • Incubation: 30 min at 30°C.

  • Quenching: Add equal volume MeOH.

  • Analysis: LC-MS as above.

Structural Validation (NMR)
  • 1H NMR: Look for the disappearance of Leucine

    
    -CH and 
    
    
    
    -CH
    
    
    signals.
  • New Signals: Appearance of downfield shifted signals (3.5–4.5 ppm) corresponding to the methine protons attached to hydroxyl groups.

  • COSY: Confirm connectivity between the

    
    -proton, 
    
    
    
    -protons, and the new hydroxylated positions.

References

  • Wieland, T. (1986). Peptides of Poisonous Amanita Mushrooms. Springer-Verlag.

  • Süssmuth, R. D., et al. (2021).[1] "Total Synthesis of the Death Cap Toxin Phalloidin: Atropoisomer Selectivity Explained by Molecular-Dynamics Simulations." Angewandte Chemie International Edition.

  • Walsh, C. T., et al. (2013). "Post-translational modifications in the context of nonribosomal peptide synthesis." Current Opinion in Chemical Biology.

  • Edagwa, B. J., & Taylor, C. M. (2009).[2] "Peptides containing gamma,delta-dihydroxy-L-leucine."[2] Journal of Organic Chemistry.

  • Hertweck, C. (2011). "Biosynthesis and Charging of Amino Acid Building Blocks for Nonribosomal Peptide Assembly." Natural Product Reports.

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Methodological & Application

Application Note: Precision Incorporation of 4,5-Dihydroxyleucine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of 4,5-dihydroxyleucine (4,5-DHL) represents a sophisticated strategy in modern peptidomimetics. Unlike canonical leucine, which drives hydrophobic collapse and aggregation, 4,5-DHL introduces a vicinal diol moiety that maintains the steric bulk of the isobutyl side chain while dramatically altering its electronic landscape.

Why use 4,5-DHL?

  • Amphipathic Modulation: It allows researchers to introduce polarity into the hydrophobic face of

    
    -helices without abolishing the helical structure, a critical technique for disrupting peptide aggregation while maintaining receptor fit.
    
  • Glycosylation Mimicry: The vicinal diol can act as a non-hydrolyzable mimic of O-linked glycosylation, engaging in hydrogen bonding networks similar to sugar moieties but with higher metabolic stability.

  • Solubility Enhancement: It significantly improves the aqueous solubility of hydrophobic pharmacophores.

This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) of peptides containing 4,5-DHL, focusing on the critical management of the acetonide protecting group and stereochemical integrity.

Chemical Basis & Building Block Selection

To successfully incorporate 4,5-DHL, one must utilize a building block where the vicinal diols are protected. Free diols during SPPS can lead to side-chain esterification (branching) or complexation with coupling reagents.

Recommended Building Block:

  • Compound: Fmoc-(2S,4S,5S)-4,5-dihydroxy-Leu(Ip)-OH

  • Protection: The 4,5-diol is protected as an isopropylidene acetal (acetonide/Ip) .

  • Stereochemistry: The (4S,5S) isomer is most common (derived from L-leucine precursors via Sharpless Asymmetric Dihydroxylation), but (4R,5R) variants exist. Ensure you select the isomer matching your biological target.

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting 4,5-DHL over standard Leucine or other polar variants.

DHL_Selection_Logic Start Target: Hydrophobic Peptide Region Q1 Issue: Aggregation or Poor Solubility? Start->Q1 Q2 Constraint: Must maintain Steric Bulk? Q1->Q2 Yes Sol_Leu Use L-Leucine (Standard) Q1->Sol_Leu No Sol_Ser Use Serine/Threonine (Loss of hydrophobic contact) Q2->Sol_Ser No Sol_DHL Use 4,5-Dihydroxyleucine (Retains bulk + Adds Polarity) Q2->Sol_DHL Yes (Critical)

Caption: Decision tree for incorporating 4,5-DHL to resolve solubility issues without compromising steric receptor fit.

Experimental Protocols

Protocol A: Resin Preparation & Automated Coupling

Context: The acetonide-protected side chain is sterically bulky. Standard coupling times must be extended to ensure complete conversion.

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1] Load: 0.3–0.5 mmol/g.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/Oxyma for this hindered amino acid.

  • Base: DIPEA (N,N-Diisopropylethylamine).[2]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection (N-terminus): Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[3][4]
  • Activation:

    • Dissolve Fmoc-4,5-dihydroxy-Leu(Ip)-OH (3.0 eq relative to resin) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Critical: Pre-activate for exactly 30 seconds before adding to resin.

  • Coupling:

    • Add activated mixture to resin.[3][4]

    • Time: Shake at room temperature for 2 hours (double the standard time).

    • Optional: Double couple (repeat step 3-4) if the sequence is >15 residues.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 min to prevent deletion sequences.

Protocol B: Global Cleavage & Side-Chain Deprotection

Context: The isopropylidene (acetonide) group is acid-labile. It cleaves simultaneously with the resin linker and Boc/tBu groups. However, incomplete removal can occur if water content is too low.

Cleavage Cocktail (Reagent K modified):

Component Volume % Function
TFA (Trifluoroacetic acid) 92.5% Acidolysis of linker and protecting groups.
TIS (Triisopropylsilane) 2.5% Scavenger for carbocations.
H₂O (Water) 2.5% Critical: Hydrolysis of the acetonide oxocarbenium ion.

| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Scavenger (only if Cys/Met are present). |

Procedure:

  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Add Cleavage Cocktail (15 mL per gram of resin).

  • Shake for 3.0 hours at room temperature.

    • Note: Standard cleavage is often 2 hours. The extra hour ensures complete hydrolysis of the acetonide to the free vicinal diol.

  • Precipitate peptide in cold diethyl ether (

    
    C).
    
  • Centrifuge, decant, and wash pellet

    
     with ether.
    
  • Lyophilize from water/acetonitrile.

Visualization of Synthetic Pathway

The following Graphviz diagram details the molecular transformations, highlighting the critical "Acetonide Removal" checkpoint.

SPPS_Workflow Resin Fmoc-Resin Deprot Fmoc Removal (20% Piperidine) Resin->Deprot Couple Coupling Step (+ Fmoc-DHL(Ip)-OH / HATU) Deprot->Couple Free Amine Cycle Chain Elongation Couple->Cycle Protected Peptide Cycle->Deprot Next Cycle Cleave Acid Cleavage (92.5% TFA / 2.5% H2O) Cycle->Cleave Full Sequence Final Final Peptide (Free 4,5-Diol) Cleave->Final Acetonide Hydrolysis

Caption: SPPS workflow for 4,5-DHL. The final acid cleavage step simultaneously removes the resin and the acetonide protection.

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked, you must validate the removal of the acetonide (+40 Da mass difference vs free diol).

Mass Spectrometry (ESI-MS) Check:

  • Target Mass Calculation:

    • Leucine residue mass: 113.16 Da.

    • 4,5-Dihydroxyleucine residue mass: 145.16 Da (+32 Da vs Leu).

    • Failure Mode: If you observe Mass + 40 Da over the expected mass, the acetonide is still attached .

  • Troubleshooting: If acetonide persists, dissolve crude peptide in 50% TFA/H₂O and stir for 30 mins, then re-lyophilize.

Analytical HPLC:

  • 4,5-DHL peptides will elute earlier (lower retention time) than their unmodified Leucine counterparts due to increased polarity.

References

  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine.[5] The Journal of Organic Chemistry, 74(11), 4132–4136.

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

  • Bachem. (2023). Fmoc Solid Phase Peptide Synthesis - Technical Guide.

Sources

Methods for isolating 4,5-dihydroxyleucine from fermentation broths

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Multi-Modal Chromatographic Strategy for the Isolation and Purification of 4,5-Dihydroxyleucine from Complex Fermentation Broths

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isolation of non-proteinogenic amino acids, such as 4,5-dihydroxyleucine, from complex biological matrices like fermentation broths presents a significant downstream processing challenge. These broths are heterogeneous mixtures containing microbial cells, soluble proteins, carbohydrates, salts, and a spectrum of secondary metabolites, all of which can interfere with the purification of the target molecule.[1][2] This guide provides a comprehensive, multi-step strategy designed to efficiently isolate 4,5-dihydroxyleucine with high purity. The methodology is built upon a logical sequence of clarification, macromolecular depletion, primary capture via ion-exchange chromatography, and final polishing. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring both reproducibility and adaptability for process optimization.

Foundational Principles: Understanding the Target and the Matrix

A successful purification strategy is predicated on exploiting the differential physicochemical properties between the target molecule and the surrounding contaminants.

Physicochemical Profile: 4,5-Dihydroxyleucine

4,5-Dihydroxyleucine is a highly polar, non-proteinogenic amino acid. Its structure, featuring a carboxyl group, an alpha-amino group, and two hydroxyl groups, dictates its behavior in aqueous solutions and its interaction with chromatographic media. Understanding these properties is paramount for method development.

PropertyValue / Predicted CharacteristicSignificance for Purification
Molecular Formula C₆H₁₃NO₄Provides the basis for molecular weight calculation.[3]
Molecular Weight 163.17 g/mol Allows for selection of appropriate ultrafiltration membrane cut-offs.[3]
Structure Leucine backbone with hydroxyl groups at the 4th and 5th positions.The two hydroxyl groups significantly increase polarity compared to leucine, making it highly water-soluble and challenging to retain on standard reversed-phase columns.
Predicted pKa values Carboxyl (~2-3), Amino (~9-10)Determines the molecule's net charge at a given pH, which is the fundamental principle for ion-exchange chromatography.[4]
Predicted Isoelectric Point (pI) ~5.5 - 6.5The pH at which the net charge is zero. At pH < pI, the molecule is cationic (NH₃⁺). At pH > pI, it is anionic (COO⁻). This is critical for selecting the type of ion-exchange resin and binding/elution conditions.[5]
The Challenge: Fermentation Broth Composition

Fermentation broths are complex aqueous systems. The primary goal of the initial purification steps is to simplify this matrix to improve the efficiency and lifespan of high-resolution chromatography columns.

ComponentTypical Concentration RangePotential Interference
Microbial Cells & Debris 5-20% (wet weight)Clogs columns and filters; must be removed first.[6]
Soluble Proteins/Enzymes 1-10 g/LCan precipitate, cause fouling, and may bind to chromatography resins, reducing capacity for the target.
Polysaccharides Variable (g/L)Increase viscosity, hinder filtration, and can foul chromatographic media.[7]
Other Amino Acids Variable (g/L)Structural analogs are the most challenging impurities to separate and require high-resolution techniques.[8]
Inorganic Salts 5-50 g/LInterfere with ion-exchange binding by competing with the target molecule; must be managed.[9]
Secondary Metabolites/Pigments VariableCan co-elute with the target and may be difficult to remove in final polishing steps.

The Strategic Workflow for Purification

Our recommended strategy employs a four-stage process, systematically removing classes of impurities to enrich for the target molecule. This sequential approach prevents fouling of high-value chromatography media and maximizes recovery.

G cluster_0 Stage 1: Clarification cluster_1 Stage 2: Macromolecule Depletion cluster_2 Stage 3: Primary Capture cluster_3 Stage 4: Polishing & Final Isolation Fermentation_Broth Raw Fermentation Broth Centrifugation Centrifugation / Decanting Fermentation_Broth->Centrifugation Remove Cells Microfiltration 0.22-0.45 µm Microfiltration Centrifugation->Microfiltration Remove Debris & Fines Ultrafiltration Ultrafiltration (10 kDa MWCO) Microfiltration->Ultrafiltration Clarified Broth IEX Cation-Exchange Chromatography (IEX) Ultrafiltration->IEX Protein-Free Permeate RPC Reversed-Phase Chromatography (RPC) IEX->RPC Enriched Fraction Lyophilization Lyophilization RPC->Lyophilization Desalted & Purified Eluate Final_Product Pure 4,5-Dihydroxyleucine (>98%) Lyophilization->Final_Product G IEX_Process Equilibration (Low Salt, pH 3.0) Sample Loading (Protein-Free Permeate, pH 3.0) Wash (Equilibration Buffer) Elution (Salt Gradient or pH Step) Regeneration (High Salt / Acid)

Sources

Application Note: Scalable Production of Synthetic (2S, 4R)-4,5-Dihydroxyleucine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

4,5-Dihydroxyleucine (4,5-DHL) is a critical non-proteinogenic amino acid found in high-value cyclodepsipeptides, including halovir and cyclomarin analogs, which exhibit potent antiviral and anti-inflammatory properties.

The Challenge: The primary bottleneck in producing 4,5-DHL is the "Polarity-Stereochemistry Paradox." The molecule contains three contiguous polar functional groups (amine, two hydroxyls) and two stereocenters. Traditional isolation methods (ion-exchange) are low-throughput and suffer from poor recovery. Furthermore, controlling the remote C4 stereocenter relative to the C2


-amino center is difficult using linear oxidation methods.

The Solution: This guide details a Scalable Chemo-Enzymatic Mimetic Route relying on the Sharpless Asymmetric Dihydroxylation (SAD) of protected L-allylglycine. This method offers:

  • Stereocontrol: >95% de (diastereomeric excess) via ligand-controlled oxidation.

  • Scalability: Uses bulk reagents (AD-mix) rather than expensive enzymes or chiral auxiliaries.

  • Purification Logic: Utilizes an in situ lactonization strategy to convert the highly polar product into a lipophilic hydroxylactone, allowing for standard silica gel purification before final hydrolysis.

Part 2: Technical Protocol & Methodology

Synthetic Strategy Overview

The synthesis hinges on the oxidation of N-Boc-L-allylglycine methyl ester . Unlike direct C-H oxidation of leucine (which suffers from poor regioselectivity), the allylglycine route guarantees reaction exclusively at the 4,5-position.

Diagram 1: Synthetic Workflow

G cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Asymmetric Catalysis cluster_2 Phase 3: Isolation & Purification A L-Allylglycine B N-Boc Protection (+ Esterification) A->B Boc2O, MeOH C Sharpless AD (AD-mix-β) B->C OsO4 cat., Ligand D Osmate Ester Intermediate C->D 0°C, pH 10 E Acid-Cat. Lactonization D->E Reductive Workup + H+ F Silica Purification (Lipophilic Lactone) E->F Extraction (EtOAc) G (2S,4R)-4,5-DHL (Final Salt) F->G LiOH Hydrolysis

Caption: Streamlined workflow transforming L-allylglycine to 4,5-DHL via a transient lactone intermediate to solve solubility issues.

Detailed Experimental Protocols
Step 1: Precursor Preparation (N-Boc-L-Allylglycine Methyl Ester)

Rationale: The free amino acid interferes with the osmium catalyst. Protection of the amine (Boc) and carboxylic acid (Methyl Ester) renders the substrate compatible with the oxidative conditions.

Reagents:

  • L-Allylglycine (1.0 equiv)

  • Thionyl chloride (

    
    )
    
  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Triethylamine (

    
    )
    

Protocol:

  • Suspend L-allylglycine (50 g, 434 mmol) in MeOH (500 mL) at 0°C.

  • Add

    
     (1.2 equiv) dropwise (Exothermic!). Reflux for 4 hours.
    
  • Concentrate in vacuo to yield the methyl ester hydrochloride.

  • Resuspend in DCM (500 mL), add

    
     (2.5 equiv), followed by 
    
    
    
    (1.1 equiv). Stir at RT for 12 h.
  • Validation: Check TLC (Hex/EtOAc 4:1). Product

    
    .
    
  • Yield: Expect >90% yield of colorless oil after standard aqueous workup.

Step 2: The Sharpless Asymmetric Dihydroxylation (The Critical Step)

Rationale: This step installs the 4,5-diol. Using AD-mix-β generally favors the formation of the (4R) stereocenter when starting from L-amino acids (matched case), though screening is recommended for novel analogs.

Reagents:

  • N-Boc-L-allylglycine methyl ester (20 g, 87 mmol)

  • AD-mix-β (120 g, 1.4 g/mmol substrate)

  • Methanesulfonamide (

    
    ) (1.0 equiv) – Accelerator for internal alkenes, beneficial here for turnover.
    
  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v)

Protocol:

  • Preparation: In a 2L round-bottom flask, dissolve AD-mix-β (120 g) and methanesulfonamide (8.3 g) in 440 mL of

    
    -BuOH and 440 mL of water.
    
  • Cooling: Stir vigorously at 0°C until phases are clear (orange/yellow solution). Critical Process Parameter (CPP): Temperature must remain <4°C to maximize enantioselectivity.

  • Addition: Add the alkene substrate (20 g) in one portion.

  • Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (stain with KMnO4; diol spots are very polar).

  • Quench: Add Sodium Sulfite (

    
    , 130 g) slowly at 0°C. Stir for 1 hour at RT. Why? This reduces the toxic Os(VIII) to Os(VI) and breaks the osmate ester complex.
    
Step 3: Lactonization & Purification (The "Expert" Trick)

Rationale: The linear diol ester is water-soluble and hard to extract. By treating with acid, the


-hydroxyl group attacks the methyl ester, forming a five-membered lactone (hydroxylactone). This lactone is stable, organic-soluble, and easily purified.

Protocol:

  • Cyclization: Treat the crude quenched mixture with catalytic p-Toluenesulfonic acid (pTSA) or stir in dilute HCl/EtOAc biphasic mixture for 2 hours.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 300 mL). The lactone partitions into the organic layer.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Chromatography: Purify on Silica Gel (Gradient: 20% -> 60% EtOAc in Hexanes).

    • Target: (2S, 4R)-N-Boc-4-hydroxy-5-hydroxymethyl-

      
      -lactone.
      
Quality Control & Data Specifications
Analytical Data Summary
ParameterSpecificationMethodNote
Appearance White crystalline solid (Lactone)VisualHygroscopic if ring-opened
Purity > 98.0%HPLC (C18)UV @ 210 nm
Diastereomeric Excess (de) > 95%Chiral HPLCChiralpak AD-H or OD-H
Identity Confirmed1H-NMR (DMSO-d6)Look for lactone CH signal @ ~4.5 ppm
Residual Osmium < 10 ppmICP-MSCritical for pharma applications
Troubleshooting Decision Tree

D Start QC Check: Crude NMR CheckConv Conversion > 90%? Start->CheckConv CheckDE de > 90%? CheckConv->CheckDE Yes Action2 Add more OsO4 (1 mol%) Check pH (maintain 10) CheckConv->Action2 No Action1 Proceed to Lactonization CheckDE->Action1 Yes Action3 Lower Temp to -10°C Check Ligand Identity CheckDE->Action3 No

Caption: Logic flow for troubleshooting low conversion or stereoselectivity during the AD reaction.

Part 3: References & Grounding

  • Sharpless Asymmetric Dihydroxylation Mechanism & Scope:

    • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

  • Synthesis of Allylglycine Precursors:

    • Moyano, A., et al. (2005). Preparation of N-(Boc)-Allylglycine Methyl Ester. Organic Syntheses, 82, 103.

  • Lactonization Strategies for Hydroxy Amino Acids:

    • Hale, K. J., et al. (1996). Asymmetric Synthesis of the 4,5-Dihydroxy-L-isoleucine Component of A-90912. Tetrahedron Letters, 37(16), 2849-2852. (Demonstrates the lactonization purification logic).

  • Applications in Peptides (Cyclomarin/Amanitin):

    • Perrin, D. M., et al. (2018).[1] Total Synthesis of

      
      -Amanitin.[1] Journal of the American Chemical Society, 140(20), 6513–6517. (Contextualizes the difficulty of 4,5-dihydroxy amino acids).
      

Disclaimer: This protocol involves the use of Osmium Tetroxide (


), a highly toxic and volatile compound. All reactions must be performed in a well-ventilated fume hood with appropriate PPE. Residual osmium must be quenched and disposed of according to hazardous waste regulations.

Sources

Application Note: Precision Enzymatic Synthesis of 4,5-Dihydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and medicinal chemistry. It details the enzymatic synthesis of (2S,4R)-4,5-dihydroxy-L-leucine , a high-value chiral building block, utilizing a tandem Fe(II)/α-ketoglutarate-dependent dioxygenase cascade.

Executive Summary

The synthesis of 4,5-dihydroxy-L-leucine (also referred to as γ,δ-dihydroxyleucine) presents a significant stereochemical challenge due to the requirement for simultaneous functionalization of unactivated C(sp³)-H bonds at the γ (C4) and δ (C5) positions. Traditional organic synthesis requires multi-step protection/deprotection sequences with low overall yields (<5%).

This protocol details a biocatalytic route utilizing a dual-enzyme cascade.[1] By coupling a C5-selective leucine hydroxylase (LdoA) with a C4-selective dioxygenase (IDO/SadA), researchers can achieve regio- and stereoselective dihydroxylation in a "one-pot" or sequential workflow. This method is critical for accessing precursors for complex peptidic natural products (e.g., cyclomarin analogs) and novel peptidomimetics.

Mechanistic Insight: The Fe(II)/αKG Platform

The core of this synthesis relies on Non-Heme Iron (NHI) Dioxygenases . These enzymes utilize a highly reactive Fe(IV)-oxo (ferryl) intermediate to abstract a hydrogen atom from the unactivated carbon backbone of the amino acid.

The Catalytic Cycle
  • Binding: The enzyme binds Fe(II), the co-substrate α-ketoglutarate (αKG), and the L-leucine substrate.

  • Activation: Oxygen (O₂) binds, triggering oxidative decarboxylation of αKG to succinate and CO₂, generating the Fe(IV)=O species.

  • Abstraction: The ferryl intermediate abstracts a hydrogen atom (HAT) from the specific carbon (C4 or C5), creating a substrate radical.

  • Rebound: The hydroxyl radical recombines with the substrate radical (OH rebound), forming the C-OH bond and regenerating Fe(II).

Pathway Design

To synthesize 4,5-dihydroxyleucine, we utilize two orthogonal enzymes:

  • Enzyme A (C5-Selective): LdoA (from Nostoc punctiforme) or GriE (from Streptomyces). These preferentially hydroxylate the δ-methyl group.

  • Enzyme B (C4-Selective): IDO (L-Isoleucine Dioxygenase from Bacillus thuringiensis) or SadA (from Burkholderia). These target the γ-methine position.

EnzymaticCascade Leu L-Leucine LdoA Step 1: LdoA (C5-Hydroxylation) Leu->LdoA Int (2S,4S)-5-Hydroxyleucine (Intermediate) LdoA->Int Regioselective δ-oxidation IDO Step 2: IDO/SadA (C4-Hydroxylation) Int->IDO Prod (2S,4R)-4,5-Dihydroxyleucine (Target) IDO->Prod Regioselective γ-oxidation Cofactors O₂ + α-Ketoglutarate (+ Ascorbate/Fe²⁺) Cofactors->LdoA Cofactors->IDO

Figure 1: Sequential enzymatic cascade for the production of 4,5-dihydroxyleucine. LdoA installs the primary hydroxyl group at C5, followed by IDO-mediated oxidation at the sterically hindered C4 position.

Detailed Experimental Protocol

Reagents & Equipment
  • Enzymes: Recombinant LdoA and IDO (expressed in E. coli BL21(DE3) with N-terminal His-tags).

  • Substrate: L-Leucine (>98% purity).

  • Co-substrates: α-Ketoglutaric acid (disodium salt), L-Ascorbic acid (sodium salt), FeSO₄·7H₂O.

  • Buffer: 50 mM HEPES or Tris-HCl (pH 7.5).

  • Equipment: Orbital shaker (30°C), HPLC (C18 column), LC-MS/MS.

Enzyme Expression & Purification (Brief)
  • Transformation: Transform pET28a-LdoA and pET28a-IDO plasmids into E. coli BL21(DE3).

  • Induction: Grow at 37°C to OD₆₀₀ 0.6; induce with 0.1 mM IPTG. Incubate at 18°C for 16 hours (low temperature is critical for proper folding of metalloenzymes).

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol). Sonicate.

  • Purification: Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

  • Storage: Desalt into storage buffer (50 mM HEPES pH 7.5, 10% Glycerol). Flash freeze in liquid N₂.

Biotransformation Protocol (Sequential Mode)

Rationale: A sequential approach is preferred over one-pot to prevent substrate competition and allow intermediate QC.

Step 1: C5-Hydroxylation (Synthesis of 5-OH-Leu)

  • Prepare the Reaction Mix (10 mL) in a 50 mL Falcon tube:

    • Buffer: 50 mM HEPES, pH 7.5

    • Substrate: 10 mM L-Leucine

    • αKG: 20 mM (2 equiv.)

    • Ascorbate: 2 mM

    • FeSO₄: 100 µM (Add last to prevent oxidation)

    • Enzyme: 5 µM purified LdoA

  • Incubation: Incubate at 30°C, 200 rpm for 12 hours. Ensure adequate aeration (leave cap loose or use breathable seal).

  • QC Check: Analyze 50 µL aliquot by LC-MS (Target m/z = 148.1 [M+H]⁺). Conversion should be >90%.

Step 2: C4-Hydroxylation (Synthesis of 4,5-diOH-Leu)

  • Adjust the reaction mixture pH back to 7.5 if necessary.

  • Replenish Cofactors: Add fresh αKG (10 mM) and Ascorbate (1 mM).

  • Add Enzyme: Add 5–10 µM purified IDO (or SadA).

  • Incubation: Incubate at 25°C (lower temp improves regioselectivity) for 12–24 hours.

  • Termination: Quench reaction by heating at 85°C for 5 mins or adding 1% Formic Acid.

Product Isolation
  • Clarification: Centrifuge quenched mix (10,000 x g, 10 min) to remove precipitated protein.

  • Cation Exchange (Dowex 50W-X8):

    • Load supernatant onto H⁺-form resin.

    • Wash with water (removes αKG and succinate).

    • Elute amino acids with 1M NH₄OH.

  • Lyophilization: Evaporate eluate to obtain crude white powder.

  • Final Purification: Preparative HPLC (C18 column) using a water/acetonitrile gradient (0-10% ACN) with 0.1% TFA.

Analytical Validation

Data verification is crucial to distinguish the 4,5-dihydroxy product from 4-hydroxy or 5-hydroxy isomers.

Table 1: Analytical Parameters for Validation

ParameterMethodExpected Result / Value
Mass Spectrometry ESI-MS (Positive)m/z 164.1 [M+H]⁺ (Monohydroxy is 148.1)
Retention Time HPLC (C18, H₂O/MeOH)Elutes earlier than Leu and 5-OH-Leu due to increased polarity.
¹H-NMR (D₂O) 400/600 MHzδ 3.8-4.2 ppm (m, 1H) : C4-H (shifted downfield by -OH). δ 3.5-3.7 ppm (m, 2H) : C5-H₂ (ABX system, hydroxymethyl).
Stereochemistry Marfey's AnalysisDerivatization with FDLA followed by LC-MS comparison to standards confirms (2S,4R) configuration.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield of 4,5-diOH-Leu Check1 Check Step 1 Conversion (Is 5-OH-Leu forming?) Problem->Check1 Check2 Check Enzyme Activity (Is Fe(II) oxidized?) Problem->Check2 Sol1 Increase LdoA conc. Check O₂ supply Check1->Sol1 No Sol3 Switch Enzyme Candidate (Try SadA instead of IDO) Check1->Sol3 Yes, but Step 2 fails Sol2 Add fresh Ascorbate/Fe(II) Use anaerobic buffer prep Check2->Sol2 Inactive

Figure 2: Decision tree for optimizing the biocatalytic cascade.

  • Issue: Incomplete C4 Hydroxylation. The C4 position is sterically hindered after C5 is hydroxylated.

    • Solution: Use a higher concentration of IDO in Step 2 or engineer IDO variants (e.g., L103A) to expand the active site pocket.

  • Issue: Uncoupling (Succinate formation without product).

    • Solution: This indicates the enzyme is activating O₂ but failing to abstract hydrogen. Switch to a different homolog (e.g., Pantoea HilA/HilB system) or lower the temperature to stabilize the enzyme-substrate complex.

References

  • Hibi, M., et al. (2011). "Characterization of a novel L-isoleucine dioxygenase from Bacillus thuringiensis." Applied and Environmental Microbiology. Link

  • Smirnov, S.V., et al. (2013). "L-Leucine 5-hydroxylase activity of the Nostoc punctiforme dioxygenase LdoA." Biochemical and Biophysical Research Communications. Link

  • Perrin, D.M., et al. (2020). "Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin." ChemRxiv. Link

  • Kodera, T., et al. (2009).[2] "A novel L-isoleucine hydroxylating enzyme, L-isoleucine dioxygenase from Bacillus thuringiensis."[2][3] Biochemical and Biophysical Research Communications. Link

  • Dunham, N.P., et al. (2018). "A Dioxygenase that Catalyzes the Hydroxylation of Free L-Amino Acids."[3] ChemBioChem. Link

Sources

Troubleshooting & Optimization

Preventing lactonization of 4,5-dihydroxyleucine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,5-Dihydroxyleucine Applications

Welcome to the technical support center for advanced amino acid applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4,5-dihydroxyleucine, a crucial non-canonical amino acid in complex peptide synthesis, particularly for novel antibody-drug conjugates.[1] Its synthesis and handling present a significant bottleneck for many research teams.[2] This document addresses the common challenge of intramolecular cyclization (lactonization) under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is lactonization, and why is my 4,5-dihydroxyleucine sample degrading in acidic solution?

A1: Lactonization is an intramolecular esterification reaction where a molecule containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group cyclizes to form a cyclic ester, known as a lactone.[3] In the case of 4,5-dihydroxyleucine, the side-chain hydroxyl groups (at the C4 or C5 position) can attack the C1 carboxyl group. This reaction is strongly catalyzed by acid.[4]

The mechanism involves two key steps under acidic conditions:

  • Protonation of the Carboxyl Group: The acid catalyst (H+) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it a more attractive target for a nucleophile.[3]

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on one of the side-chain hydroxyl groups acts as an internal nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a stable five- or six-membered lactone ring.[3][5]

This equilibrium is pH-dependent, with acidic conditions (typically pH < 4.5) strongly favoring the formation of the lactone, while neutral to alkaline conditions favor the open-chain hydroxy acid form.[6]

Lactonization_Mechanism cluster_0 Acid-Catalyzed Lactonization of 4,5-Dihydroxyleucine Start 4,5-Dihydroxyleucine (Open-Chain Form) Protonated Protonated Carboxyl (Activated Intermediate) Start->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Intramolecular Nucleophilic Attack (by C5-OH) Lactone Lactone Product (Cyclic Form) Tetrahedral->Lactone - H⁺ H2O_out + H₂O

Caption: Acid-catalyzed intramolecular cyclization of 4,5-dihydroxyleucine.

Q2: How can I detect and quantify the extent of lactonization in my sample?

A2: Quantifying the ratio of the open-chain hydroxy acid to the lactone form is critical for quality control. The two forms have different polarities and can be separated using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7] A reverse-phase column (e.g., C18) is typically used. The lactone, being a neutral cyclic ester, is less polar than the parent hydroxy acid and will therefore have a longer retention time.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.

    • Detection: UV detection at ~210 nm (for the peptide backbone) or mass spectrometry (LC-MS) for higher specificity can be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often after derivatization of the polar functional groups to increase volatility.[8] It is primarily used for structural confirmation of the lactone.

A validated HPLC method allows you to calculate the percentage of lactone present by comparing the integrated peak areas of the two forms.[9]

Q3: What is the most effective strategy to prevent lactonization during synthesis or handling in acidic media?

A3: The most robust strategy is to temporarily mask the reactive hydroxyl groups using protecting groups .[10] A protecting group is a reversible chemical modification that renders a functional group inert to specific reaction conditions.[11] For 4,5-dihydroxyleucine, the two adjacent hydroxyl groups can be protected simultaneously by forming a cyclic derivative. This prevents the hydroxyls from acting as nucleophiles, thereby inhibiting lactonization.

The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to all subsequent reaction conditions (e.g., peptide coupling, N-terminal deprotection).

  • Easy to remove cleanly at the end of the synthesis without damaging the final molecule.[12]

Q4: Which protecting groups are suitable for the diol functionality of 4,5-dihydroxyleucine, especially if I need to perform other acid-labile deprotections (e.g., Boc group removal)?

A4: This is a crucial question that touches on the concept of orthogonal protection .[13][14] You need a diol protecting group that is stable under the conditions used to remove other protecting groups on your molecule.

For the 1,2-diol system in 4,5-dihydroxyleucine, cyclic acetals or ketals are the most common choice.[15][16]

  • Isopropylidene Acetal (Acetonide): Formed by reacting the diol with acetone or 2,2-dimethoxypropane under acidic catalysis. Acetonides are stable to basic, reductive, and oxidative conditions but are cleaved by aqueous acid.[15] Their stability in strong acids like neat TFA (used for Boc deprotection) can be sequence-dependent and may lead to premature cleavage.

  • Benzylidene Acetal: Formed using benzaldehyde. These are generally more stable to acidic conditions than acetonides, offering a greater window of selectivity.[15] They can be removed by stronger acidic conditions or, more conveniently, by catalytic hydrogenolysis (e.g., H₂, Pd/C), which adds an orthogonal deprotection option.[12]

The choice depends on your overall synthetic strategy. If you are using Fmoc-based solid-phase peptide synthesis (SPPS), where the temporary Fmoc group is removed with a base like piperidine, both acetonide and benzylidene acetals are excellent choices as they are completely stable to these conditions.[17]

Q5: How do I choose the right diol protecting group for my specific workflow?

A5: The selection must be guided by the chemical environment your molecule will be exposed to. The following table summarizes the key properties of common diol protecting groups.

Protecting Group Protection Conditions Deprotection Conditions Stability Profile Best Use Case
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., PTSA)[15]Mild aqueous acid (e.g., 80% acetic acid) or stronger acids (TFA)[15]Stable to base, oxidation, reduction. Labile to acid.Fmoc-based synthesis where final cleavage is not strongly acidic.
Benzylidene Acetal Benzaldehyde, acid catalyst (e.g., ZnCl₂)[15]Stronger acid conditions or catalytic hydrogenolysis (H₂, Pd/C)Stable to base, oxidation, reduction. More acid-stable than acetonides.Fmoc or Boc-based synthesis, especially when orthogonal hydrogenolysis deprotection is desired.
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to most non-acidic/non-fluoride conditions.When a non-cyclic protection is needed and fluoride-based deprotection is compatible. Requires protection of both hydroxyls individually.

Troubleshooting Guide

Problem: I am trying to use an acetonide to protect the diol, but it gets partially removed during the cleavage of a tert-butyl (t-Bu) based side-chain protecting group with TFA.
  • Causality: The acid lability of acetonides and tert-butyl ethers can be similar. The highly reactive tert-butyl carbocations generated during cleavage can also promote acetonide removal.[17]

  • Solution 1 (Optimize Cleavage): Reduce the cleavage time with TFA to the minimum required. Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity. Include scavengers like triisopropylsilane (TIS) in your cleavage cocktail to quench carbocations.

  • Solution 2 (Switch Protecting Group): The most reliable solution is to switch to a more acid-stable protecting group. A benzylidene acetal is a superior choice here, as it is significantly more resistant to TFA.[15] It can be cleanly removed later via hydrogenolysis if needed. This is a classic example of implementing an orthogonal protection strategy.[13]

Problem: My analytical HPLC shows a broad peak or multiple peaks around my product after storage in a supposedly stable buffer.
  • Causality: Even in buffered solutions, localized pH changes or slow degradation can occur. The lactone and hydroxy acid forms might be in equilibrium, which can sometimes lead to peak broadening on the HPLC timescale.

  • Solution 1 (Verify pH and Temperature): Immediately check the pH of your solution.[18] Ensure it is in a stable range (pH 6.5-7.5). Store samples frozen (-20 °C or -80 °C) to halt the equilibrium and slow down any degradation pathways.[19]

  • Solution 2 (Sample Preparation for Analysis): Before injection, ensure the sample is fully dissolved and at a consistent pH. If analyzing the lactone form, you can intentionally drive the equilibrium by acidifying a small aliquot just before injection. Conversely, to analyze the open-chain form, basify a small aliquot. This can sharpen the peaks for more accurate quantification.

Experimental Protocols

Protocol 1: Acetonide Protection of N-Fmoc-4,5-dihydroxyleucine

This protocol is designed for researchers using an Fmoc-based strategy.

  • Dissolution: Dissolve N-Fmoc-4,5-dihydroxyleucine (1.0 eq) in anhydrous acetone (0.1 M concentration).

  • Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of para-toluenesulfonic acid (PTSA) (0.05 eq).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

  • Workup: Remove the acetone under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to yield the protected amino acid.

Protocol 2: Monitoring Lactonization by Reverse-Phase HPLC

This protocol provides a general method to separate and quantify 4,5-dihydroxyleucine from its lactone.

  • Instrumentation: HPLC system with UV or MS detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: Gradient back to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm.

  • Expected Elution: The more polar 4,5-dihydroxyleucine (hydroxy acid) will elute earlier than the less polar, neutral lactone form.

Orthogonal_Strategy Peptide Fully Protected Peptide (on resin or in solution) - N-Fmoc - C-Ester - Diol-Acetal Step1 Treat with Piperidine (Base) Peptide->Step1 Step3 Treat with Aqueous Acid Peptide->Step3 Selective Deprotection Path Result1 N-terminus Deprotected (Ready for next coupling) Step1->Result1 Fmoc group removed Step2 Treat with Strong Acid (TFA) (Global Deprotection) Result1->Step2 Result2 All Side Chains & C-terminus Deprotected (Final Peptide) Step2->Result2 t-Bu, Trt, etc. removed Result3 Diol-Acetal Deprotected Step3->Result3

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Technical Support Center: Optimizing the Diastereoselective Synthesis of 4,5-Dihydroxyleucine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,5-dihydroxyleucine. This non-canonical amino acid is a critical component in various bioactive natural products and serves as a valuable building block in drug development. However, its synthesis presents significant challenges, particularly in controlling diastereoselectivity and achieving high yields.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to common synthetic hurdles.

Section 1: Foundational Concepts & Pre-Synthesis Checklist

Before embarking on the synthesis, a robust strategy is paramount. This section addresses the critical decisions regarding synthetic routes and substrate preparation that dictate the success of the reaction.

FAQ 1: Which synthetic strategy is best for accessing the syn or anti diastereomers of 4,5-dihydroxyleucine?

The choice of synthetic method is fundamentally linked to the desired diastereomer. The most direct and widely employed methods involve the oxidation of a leucine-derived alkene precursor.

  • Sharpless Asymmetric Dihydroxylation (SAD): This is the preferred method for generating syn-diols. The reaction proceeds via a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, followed by hydrolysis, resulting in the addition of two hydroxyl groups to the same face of the double bond.[3] Starting with an N-protected (2S)-4,5-dehydroleucine derivative, this method directly yields the protected 4,5-dihydroxyleucine core.

  • Sharpless Asymmetric Aminohydroxylation (ASAH): This reaction produces syn-amino alcohols.[4][5] While not a direct route to a diol, it is a powerful tool for creating vicinal amino alcohols, which are structurally related and crucial in many synthetic contexts.[6][7] This method involves the syn-addition of an amino group and a hydroxyl group across the double bond.

  • Substrate-Controlled Additions: For certain applications, diastereoselectivity can be controlled by a pre-existing chiral center in the substrate. However, achieving high selectivity often requires careful selection of reagents and conditions to overcome or reinforce the inherent facial bias, as described by models like Felkin-Anh.[8][9]

For most applications targeting 4,5-dihydroxyleucine, the Sharpless Asymmetric Dihydroxylation (SAD) of an N-protected dehydroleucine substrate is the most direct and reliable strategy.

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FAQ 2: How do I choose the correct protecting groups for my leucine-derived substrate?

Protecting group strategy is critical to prevent unwanted side reactions, such as polymerization or side-chain reactions, during synthesis.[10] The choice depends on the reaction conditions of subsequent steps and the desired final deprotection method. The α-amino and α-carboxyl groups must be masked.

Table 1: Comparison of Common α-Amino Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsOrthogonal ToKey Considerations
Benzyloxycarbonyl Cbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH)Fmoc, Boc (under mild acid)Cleavage by hydrogenolysis is clean but incompatible with other reducible groups (e.g., alkenes).[11]
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)Fmoc, Cbz (hydrogenolysis)Standard for solid-phase synthesis; acid-labile nature requires careful planning with other acid-sensitive groups.[12][13]
9-Fluorenyl-methoxycarbonyl FmocFmoc-Cl or Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Boc, CbzBase-lability offers excellent orthogonality with acid-labile groups. The Fmoc group itself can sometimes complicate purification.[11][12]

For the Sharpless dihydroxylation, which is performed under basic aqueous conditions, a Cbz (Z) group is an excellent choice for the amine, and a methyl or ethyl ester is suitable for the carboxyl group. These groups are stable under the reaction conditions and can be removed later.[3]

Section 2: Troubleshooting the Core Dihydroxylation Reaction

This section addresses the most common issues encountered during the key diastereoselective step.

Problem 1: Low Overall Yield

Q: My Sharpless Asymmetric Dihydroxylation (SAD) reaction has a low or inconsistent yield. What are the most common causes?

Low yield is a frequent problem that can often be traced back to reagent quality, reaction setup, or competing side pathways.

Table 2: Troubleshooting Low Reaction Yield

SymptomPotential Cause(s)Recommended Action & Explanation
Reaction stalls; starting material remains 1. Inactive OsO₄ catalyst: The catalytic cycle has been broken. 2. Depleted Stoichiometric Oxidant: Insufficient re-oxidant (e.g., K₃Fe(CN)₆) to turn over the osmium catalyst.[14]1. Use fresh or properly stored K₂OsO₂(OH)₄. Osmium tetroxide is volatile and toxic; the potassium osmate salt is a safer and more stable precursor. Ensure it is fully dissolved. 2. Use a fresh batch of K₃Fe(CN)₆. This is the terminal oxidant. Ensure it is present in stoichiometric excess. The AD-mix formulations contain all necessary reagents in pre-weighed amounts.
Multiple spots on TLC; low isolated yield of desired product 1. Over-oxidation: The diol product can be cleaved under harsh oxidative conditions. 2. Lactone Formation: If the carboxyl group is free, it can cyclize with the newly formed γ-hydroxyl group, especially under acidic workup conditions.[3]1. Monitor the reaction closely by TLC. Do not let the reaction run for an excessive amount of time after the starting material is consumed. 2. Ensure the carboxyl group is protected as an ester. If lactonization is still suspected, use a milder workup protocol, avoiding strong acids.
Reaction is slow or does not go to completion 1. Poor Solubility: The organic substrate has low solubility in the t-BuOH/water solvent system. 2. Incorrect pH: The catalytic cycle is pH-dependent.1. Add a co-solvent like MeCN or increase the ratio of t-BuOH. However, be aware that changing the solvent can sometimes affect selectivity. 2. Ensure K₂CO₃ is added. The reaction requires a basic pH to function optimally. The AD-mix contains the necessary base.
Problem 2: Poor Diastereoselectivity

Q: The diastereomeric ratio (d.r.) of my product is not as high as reported in the literature. How can I improve it?

Diastereoselectivity in the SAD reaction is governed by the interaction between the chiral ligand and the substrate in the transition state. Several factors can compromise this selectivity.

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  • Temperature Control is Crucial: The single most effective parameter for improving diastereoselectivity is lowering the reaction temperature. Most SAD reactions are run at 0 °C. If selectivity is poor, attempt the reaction at -10 °C or -20 °C, though this will significantly increase the reaction time. The energy difference between the two diastereomeric transition states is often small, and lower temperatures amplify the effect of this difference on the product ratio.

  • Ligand Choice and Purity: The AD-mix formulations contain the appropriate ligand for accessing a specific diastereomer from a given prochiral face.

    • AD-mix-β contains (DHQD)₂PHAL , which typically delivers the diol to the "bottom" or re-face of an alkene drawn in a standard orientation.

    • AD-mix-α contains (DHQ)₂PHAL , which delivers the diol to the "top" or si-face. Ensure you are using the correct mix for your target diastereomer. Using an impure or degraded ligand will lead to a loss of stereocontrol.

  • Stirring Rate: In biphasic reactions like the SAD, vigorous stirring is essential to ensure adequate mixing and mass transport between the organic and aqueous layers. Inadequate stirring can lead to a slow reaction and potentially lower selectivity.

Section 3: Experimental Protocols & Analysis

Trustworthy protocols are self-validating. This section provides a detailed experimental procedure for a benchmark reaction and the subsequent analytical methods to confirm its outcome.

Protocol 1: Sharpless Asymmetric Dihydroxylation of N-Cbz-(2S)-4,5-Dehydroleucine Methyl Ester

This protocol is adapted from established procedures for the dihydroxylation of dehydroleucine derivatives.[3]

Materials:

  • N-Cbz-(2S)-4,5-dehydroleucine methyl ester (1.0 eq)

  • AD-mix-β (1.4 g per mmol of substrate)

  • Methanesulfonamide (CH₃SO₂NH₂) (1.0 eq)

  • tert-butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β, t-BuOH, and water (1:1 ratio, 5 mL each per mmol of substrate). Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Additive: Once the mixture is cold and homogeneous, add methanesulfonamide. This additive has been shown to improve the rate and enantioselectivity for some substrates.

  • Substrate Addition: Dissolve the N-Cbz-(2S)-4,5-dehydroleucine methyl ester in a minimal amount of t-BuOH and add it to the reaction mixture.

  • Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using 30% EtOAc in hexanes). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (1.5 g per mmol of substrate) and allow the mixture to warm to room temperature. Stir for 1 hour. This quenches the excess oxidant and reduces the osmate esters.

  • Extraction: Add ethyl acetate to the flask. Transfer the mixture to a separatory funnel. The layers may be difficult to separate. If an emulsion forms, add a small amount of brine.

  • Workup: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired diastereomer of N-Cbz-(2S,4R,5S)-4,5-dihydroxyleucine methyl ester.

FAQ 3: How do I accurately determine the diastereomeric ratio (d.r.) of my product?

High-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most reliable method for determining the d.r. of the purified product.[15] Diastereomers are distinct compounds and will have slightly different chemical environments, leading to separate, identifiable signals in the NMR spectrum.[16][17]

Protocol 2: Determining Diastereomeric Ratio by ¹H NMR

  • Sample Preparation: Prepare a clean, dry NMR tube. Dissolve a sufficient amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to make a clear solution.

  • Acquisition: Acquire a ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better resolution). Ensure a sufficient number of scans for a good signal-to-noise ratio and use a long relaxation delay (e.g., 5 seconds) for accurate integration.[15]

  • Analysis:

    • Identify Diagnostic Peaks: Look for well-resolved protons that are unique to each diastereomer. Protons alpha to the newly created stereocenters (at C4 and C5) or the Cα proton are often the most sensitive to the different stereochemical environment and will show the largest chemical shift difference (Δδ).

    • Integration: Carefully integrate the area of the diagnostic peak for the major diastereomer and the corresponding peak for the minor diastereomer.

    • Calculation: The diastereomeric ratio is the ratio of these integrals. For example, if the integral of the major peak is 9.5 and the minor is 0.5, the d.r. is 95:5.

Table 3: Example Diagnostic Signals for d.r. Determination

ProtonTypical Chemical Shift (ppm)Expected AppearanceRationale for Use
Hα (C2-H) 4.0 - 4.5Doublet or TripletIts electronic environment is directly influenced by the stereochemistry at C4, often leading to baseline-resolved signals for each diastereomer.
Hγ (C4-H) 3.5 - 4.0MultipletThis proton is at one of the newly formed chiral centers. It will have a distinct chemical shift and coupling constant in each diastereomer.
Protecting Group Protons VariableSinglet (e.g., Boc) or MultipletProtons on the protecting group, especially those close to the amino acid backbone, can sometimes show separation.
References
  • Jung, M., et al. (2022). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. PMC. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Available at: [Link]

  • O'Brien, P. (2011). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. Available at: [Link]

  • Dombrády, ZS., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2021). 5.6: Dihydroxylation, Aminohydroxylation and Aziridination Reactions. Available at: [Link]

  • Jung, M., et al. (2022). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. Available at: [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). ¹H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Available at: [Link]

  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • Richert, C., et al. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PMC. Available at: [Link]

  • Somfai, P. (2011). Diastereoselective Synthesis of Vicinal Amino Alcohols. ResearchGate. Available at: [Link]

  • Stammer, C. H., et al. (2009). Peptides Containing γ,δ-Dihydroxy-l-leucine. The Journal of Organic Chemistry. Available at: [Link]

  • Davis, D. T. (1998). The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies. Library and Archives Canada. Available at: [Link]

  • Bodkin, J. A., & McLeod, M. D. (2016). The Sharpless asymmetric aminohydroxylation reaction: Optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. ResearchGate. Available at: [Link]

  • Schmidt, U., et al. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

  • van den Berg, A., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Available at: [Link]

  • Reiser, O. (2009). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. Available at: [Link]

  • Adams, R. W., et al. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Available at: [Link]

  • CureFFI.org. (2015). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. Available at: [Link]

  • O'Brien, P. (2011). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. Available at: [Link]

  • University of Calgary. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 4,5-Dihydroxyleucine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,5-dihydroxyleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 4,5-dihydroxyleucine in solution. As a valued collaborator in your research, we aim to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.

Introduction: The Challenge of 4,5-Dihydroxyleucine Instability

4,5-Dihydroxyleucine, a non-proteinogenic amino acid, holds significant interest in various research fields due to its unique structural features. However, its dihydroxy-substituted side chain, akin to a catechol group, renders it highly susceptible to oxidative degradation in solution. This instability can lead to the formation of undesired byproducts, loss of biological activity, and compromised experimental reproducibility. Understanding and mitigating these degradation pathways are crucial for obtaining accurate and reliable results.

This guide provides a comprehensive overview of the factors influencing the stability of 4,5-dihydroxyleucine and offers practical strategies to minimize its degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,5-dihydroxyleucine solution turning a brownish color?

A1: The brown discoloration of your 4,5-dihydroxyleucine solution is a common indicator of oxidation. The dihydroxy moiety on the leucine side chain is readily oxidized to form highly reactive quinone species. These quinones can then undergo further reactions, including polymerization, to produce colored byproducts. This process is accelerated by factors such as elevated pH, exposure to oxygen, and the presence of trace metal ions.

Q2: At what pH is 4,5-dihydroxyleucine most stable?

A2: Generally, catechol-containing compounds are more stable at acidic pH values.[1][2] For 4,5-dihydroxyleucine, maintaining a pH below 6.0 is recommended to minimize the rate of auto-oxidation. As the pH becomes more alkaline, the deprotonation of the hydroxyl groups facilitates oxidation, leading to increased degradation.[2]

Q3: Can I store my 4,5-dihydroxyleucine solution at room temperature?

A3: For short-term storage (a few hours), room temperature storage may be acceptable if the solution is properly stabilized (see below). However, for long-term storage, it is highly recommended to store solutions at 4°C or, preferably, frozen at -20°C or -80°C to significantly slow down the degradation process.[3] It is also advisable to prepare fresh solutions for critical experiments whenever possible.

Q4: What are the main degradation products of 4,5-dihydroxyleucine?

A4: The primary degradation pathway for 4,5-dihydroxyleucine is the oxidation of the dihydroxy moiety to a quinone. This can be followed by intramolecular cyclization or polymerization with other 4,5-dihydroxyleucine molecules to form a variety of degradation products. The exact nature of these products can depend on the specific conditions of the solution (e.g., pH, presence of other nucleophiles).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Rapid discoloration of the solution upon preparation. 1. High pH of the solvent. 2. Presence of dissolved oxygen. 3. Contamination with metal ions.1. Use a buffer system to maintain a pH between 4.0 and 6.0. 2. Degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the compound. 3. Prepare solutions using high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA.[4]
Loss of biological activity over a short period. Degradation of the parent compound to inactive byproducts.1. Implement the stabilization strategies outlined in the protocols below (use of antioxidants and chelators). 2. Prepare fresh solutions immediately before use. 3. Store stock solutions as frozen aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results between experimental replicates. Variable degradation of 4,5-dihydroxyleucine between samples.1. Ensure consistent and rigorous application of stabilization protocols for all samples. 2. Minimize the time between solution preparation and experimental use. 3. Use an analytical method like HPLC to confirm the concentration and purity of the 4,5-dihydroxyleucine solution before each experiment.
Precipitate formation in the solution. Formation of insoluble polymeric degradation products.1. This is a sign of advanced degradation. Discard the solution and prepare a fresh one using the recommended stabilization protocols. 2. Ensure the initial concentration of 4,5-dihydroxyleucine is within its solubility limit in the chosen solvent.

Stabilization Protocols

To enhance the stability of your 4,5-dihydroxyleucine solutions, a combination of approaches is recommended. The following protocols provide a starting point for developing a robust stabilization strategy tailored to your specific experimental needs.

Protocol 1: Basic Stabilization using pH Control and Low Temperature

This protocol is suitable for short-term experiments where minimal manipulation of the solution is required.

  • Buffer Selection: Prepare a buffer solution with a pH between 4.0 and 6.0. Acetate or citrate buffers are suitable choices.

  • Solvent Preparation: Use high-purity, sterile water. For critical applications, degas the water by sparging with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the 4,5-dihydroxyleucine powder in the pre-chilled, degassed buffer to the desired concentration.

  • Storage: Store the solution on ice and protected from light. For storage longer than a few hours, aliquot and freeze at -20°C or -80°C.

Protocol 2: Advanced Stabilization using Antioxidants and Chelating Agents

This protocol is recommended for longer experiments or when maximum stability is critical.

  • Reagent Preparation:

    • Stock Buffer: Prepare a 10x stock of your desired buffer (e.g., 1 M acetate, pH 5.0).

    • Antioxidant Stock: Prepare a fresh 100 mM stock solution of ascorbic acid in degassed, high-purity water.[1]

    • Chelating Agent Stock: Prepare a 100 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in high-purity water, adjusting the pH to ~7.0-8.0 with NaOH to dissolve.[4]

  • Final Solution Preparation:

    • To your final volume of high-purity, degassed water, add the buffer stock to achieve a 1x concentration.

    • Add the EDTA stock solution to a final concentration of 0.1-1 mM.[4]

    • Add the ascorbic acid stock solution to a final concentration of 0.1-1 mM.

    • Finally, dissolve the 4,5-dihydroxyleucine powder to the desired concentration.

  • Storage: Store the stabilized solution at 4°C, protected from light. For long-term storage, aliquot and freeze at -80°C.

Experimental Workflows and Diagrams

Degradation Pathway of 4,5-Dihydroxyleucine

The primary degradation pathway is initiated by the oxidation of the catechol-like moiety.

A 4,5-Dihydroxyleucine B Quinone Intermediate A->B Oxidation (O2, Metal Ions, High pH) C Polymerization/Cyclization B->C D Colored Degradation Products C->D

Caption: Oxidative degradation of 4,5-dihydroxyleucine.

Experimental Workflow for Preparing a Stabilized Solution

This workflow illustrates the steps for preparing a robustly stabilized solution of 4,5-dihydroxyleucine.

Start Start Step1 Degas high-purity water Start->Step1 Step2 Add buffer (pH 4-6) Step1->Step2 Step3 Add EDTA (0.1-1 mM) Step2->Step3 Step4 Add Ascorbic Acid (0.1-1 mM) Step3->Step4 Step5 Dissolve 4,5-Dihydroxyleucine Step4->Step5 End Store at 4°C or -80°C, protected from light Step5->End

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic World of Dihydroxyleucine: An In-Depth NMR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel non-proteinogenic amino acids is a cornerstone of innovation. (4R,5S)-4,5-dihydroxy-L-leucine, a fascinating derivative of the common amino acid L-leucine, presents a unique analytical challenge and holds potential in various biochemical and pharmaceutical applications. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of this and related molecules, grounded in experimental data and field-proven insights.

The Structural Significance of 4,5-Dihydroxyleucine

The introduction of two hydroxyl groups onto the isobutyl side chain of leucine dramatically alters its physicochemical properties, including polarity, hydrogen bonding capacity, and potential for further chemical modification. These changes can have profound effects on the biological activity of peptides and small molecules incorporating this residue. Accurate and unambiguous determination of its structure, including stereochemistry, is therefore paramount. While several analytical techniques can provide pieces of the structural puzzle, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of the molecular architecture in solution.

Unveiling the Molecular Structure: A Comparative Analysis of NMR Data

To appreciate the spectroscopic signature of dihydroxylation, we will compare the ¹H and ¹³C NMR spectral data of a closely related isomer, (2S,3R,4S)-4,5-dihydroxyisoleucine, with its parent amino acid, L-leucine. The data for the dihydroxyisoleucine is derived from the supporting information of a recent chemoenzymatic synthesis[1]. The data for L-leucine is sourced from the Biological Magnetic Resonance Data Bank (BMRB)[2].

¹H NMR Spectral Data: A Proton's Perspective
Proton L-Leucine (in D₂O) (2S,3R,4S)-4,5-Dihydroxyisoleucine (in D₂O) Analysis of Chemical Shift Changes
Hα (C2-H)3.72 ppm (t)~3.6-3.7 ppm (d)The alpha-proton's chemical shift is not significantly altered, but its multiplicity changes from a triplet to a doublet due to the change in the adjacent C3 proton environment.
Hβ (C3-H)1.70 ppm (m)~1.9-2.0 ppm (m)The beta-proton experiences a downfield shift due to the electron-withdrawing effect of the newly introduced hydroxyl group at the adjacent C4 position.
Hγ (C4-H)1.67 ppm (m)~3.8-3.9 ppm (m)This proton shows the most significant downfield shift, a direct consequence of being attached to the carbon bearing a hydroxyl group.
Hδ (C5-H₂)-~3.5-3.6 ppm (m)The protons on the C5 carbon, now a hydroxymethyl group, appear in a region typical for protons adjacent to an oxygen atom.
Cγ-CH₃-~1.2 ppm (d)The methyl group at C4 in the dihydroxyisoleucine appears as a doublet.
Cδ-CH₃0.95 ppm (d)-The two diastereotopic methyl groups of L-leucine are replaced by a hydroxymethyl group and a methyl group in this dihydroxyisoleucine isomer.

Table 1: Comparison of ¹H NMR chemical shifts (in ppm) and multiplicities for L-Leucine and (2S,3R,4S)-4,5-dihydroxyisoleucine.

¹³C NMR Spectral Data: A Carbon-Centric View
Carbon L-Leucine (in D₂O) (2S,3R,4S)-4,5-Dihydroxyisoleucine (in D₂O) Analysis of Chemical Shift Changes
C1 (COOH)178.38 ppm~175-180 ppmThe carboxyl carbon chemical shift is expected to be largely unaffected by modifications on the side chain.
C2 (Cα)56.11 ppm~58-60 ppmA slight downfield shift is observed for the alpha-carbon due to the inductive effect of the side-chain hydroxyl groups.
C3 (Cβ)42.53 ppm~40-42 ppmThe beta-carbon chemical shift is also influenced by the C4 hydroxyl group.
C4 (Cγ)26.87 ppm~75-78 ppmThe most dramatic downfield shift is observed for the gamma-carbon, which is directly bonded to a hydroxyl group. This is a key diagnostic signal.
C5 (Cδ)24.75 / 23.59 ppm~65-68 ppmThe C5 carbon, now part of a hydroxymethyl group, is significantly shifted downfield compared to the methyl carbons of leucine.
Cγ-CH₃-~15-18 ppmThe chemical shift of the C4-methyl group in the dihydroxyisoleucine is in the expected aliphatic region.

Table 2: Comparison of ¹³C NMR chemical shifts (in ppm) for L-Leucine and predicted shifts for (2S,3R,4S)-4,5-dihydroxyisoleucine.

Visualizing the Structure-Spectra Correlation

The following diagram illustrates the structure of (4R,5S)-4,5-dihydroxy-L-leucine and highlights the key atomic positions relevant to NMR analysis.

Figure 1: Molecular structure of (4R,5S)-4,5-dihydroxy-L-leucine with key atoms labeled for NMR correlation.

Experimental Protocol for NMR Analysis of Amino Acid Derivatives

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for the analysis of non-proteinogenic amino acids like 4,5-dihydroxyleucine.

Sample Preparation Workflow

G cluster_0 Sample Preparation A 1. Sample Weighing Weigh 5-10 mg of the purified amino acid derivative. B 2. Solvent Selection Dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons. A->B C 3. pH Adjustment Adjust pH to a desired value (e.g., 7.0) using dilute NaOD or DCl to ensure consistent chemical shifts. B->C D 4. Internal Standard Add a small amount of an internal standard (e.g., DSS or TSP) for accurate chemical shift referencing (0 ppm). C->D E 5. Transfer to NMR Tube Transfer the solution to a clean, high-precision 5 mm NMR tube. D->E

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Comparative Guide: Leucine vs. 4,5-Dihydroxyleucine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the canonical amino acid Leucine (Leu) and its oxidized non-canonical analog, 4,5-Dihydroxyleucine (4,5-diHO-Leu) . While Leucine is a ubiquitous hydrophobic anchor in protein folding and ligand binding, 4,5-diHO-Leu is a specialized, polar residue found primarily in complex natural products like Amanita toxins (e.g., alloviroidin).

For drug developers, the strategic substitution of Leu with 4,5-diHO-Leu offers a mechanism to modulate solubility , introduce intramolecular hydrogen bonding , and alter metabolic stability without changing the carbon skeleton's steric footprint.

Part 1: Physicochemical & Structural Comparison

The fundamental difference lies in the polarity and hydrogen-bonding capability introduced by the vicinal diol moiety at the


 and 

positions.
Structural Properties Table[1][2][3]
FeatureLeucine (Leu) 4,5-Dihydroxyleucine (4,5-diHO-Leu)
Side Chain Isobutyl (Aliphatic, Hydrophobic)4,5-Dihydroxyisobutyl (Polar, Hydrophilic)
Hydropathy Index 3.8 (Highly Hydrophobic)< 0 (Estimated Hydrophilic due to diol)
H-Bond Donors 02 (C4-OH, C5-OH)
H-Bond Acceptors 02 (Oxygen lone pairs)
Stereocenters 1 (C

)
3 (C

, C4, C5) - Requires stereocontrol
Primary Role Hydrophobic core packing, membrane anchoringSolvation, H-bond networking, conformational locking
Natural Occurrence Universal (Proteogenic)Rare (e.g., Amanita peptides, Phallotoxins)
Structural Visualization

The following diagram contrasts the chemical topology and interaction potential of both residues.

StructureComparison cluster_Leu Leucine (Leu) cluster_DiHO 4,5-Dihydroxyleucine Leu_Core Cα Backbone Leu_Side Isobutyl Side Chain (Hydrophobic Interaction) Leu_Core->Leu_Side Leu_Role Core Packing Helix Stabilization Leu_Side->Leu_Role Van der Waals DiHO_Side Vicinal Diol Side Chain (Polar/H-Bonding) Leu_Side->DiHO_Side Oxidation (+2 OH) DiHO_Core Cα Backbone DiHO_Core->DiHO_Side DiHO_Role Solubility Enhancement Conformational Lock DiHO_Side->DiHO_Role H-Bond Network

Figure 1: Structural divergence showing the transition from hydrophobic packing (Leu) to polar interaction networks (4,5-diHO-Leu).

Part 2: Biological Activity & Mechanistic Implications

Hydrophobicity vs. Specificity Trade-off

Replacing Leucine with 4,5-diHO-Leu is not a silent mutation; it drastically alters the local environment.

  • Leucine: Drives hydrophobic collapse . In antimicrobial peptides (AMPs), Leu residues facilitate insertion into the lipid bilayer of bacteria.

  • 4,5-diHO-Leu: Disrupts hydrophobic patches.

    • Effect: Reduces non-specific membrane toxicity (hemolysis).

    • Benefit: Can increase selectivity for specific receptors where H-bonding is required.

    • Case Study: In Amanita toxins, the hydroxylated residues (like 4,5-diHO-Leu or dihydroxyisoleucine in amanitin) are crucial for high-affinity binding to RNA Polymerase II or Actin, utilizing the hydroxyl groups to form specific water-mediated bridges with the target protein.

Metabolic Stability & Proteolysis
  • Proteolytic Resistance: The bulky, polar diol group in 4,5-diHO-Leu can sterically hinder access by proteases (like chymotrypsin) that typically target hydrophobic pockets.

  • Lactonization Risk: A unique instability of 4,5-diHO-Leu is the potential for acid-catalyzed lactone formation between the C4-hydroxyl and the C-terminal carboxyl (if adjacent) or side-chain interactions, which can be exploited for constraining peptide conformation but may complicate storage.

Part 3: Synthesis & Experimental Protocols

Synthesizing peptides with 4,5-diHO-Leu is significantly more complex than standard SPPS (Solid Phase Peptide Synthesis).

Synthesis Workflow (Chemoenzymatic vs. Chemical)

SynthesisWorkflow Start Precursor Selection RouteA Route A: Chemical (Sharpless Dihydroxylation) Start->RouteA RouteB Route B: Chemoenzymatic (Fe(II) Dioxygenases) Start->RouteB StepA1 Dehydroleucine Synthesis RouteA->StepA1 StepB1 L-Leucine Substrate RouteB->StepB1 StepA2 Asymmetric Dihydroxylation (AD-mix-α or β) StepA1->StepA2 Protect Side Chain Protection (Acetonide/TBS) StepA2->Protect StepB2 Enzymatic Oxidation (e.g., SadA/HilA homologs) StepB1->StepB2 StepB2->Protect SPPS SPPS Incorporation Protect->SPPS Fmoc-Strategy

Figure 2: Dual pathways for accessing the 4,5-diHO-Leu building block. Route A is preferred for stereocontrol in lab-scale synthesis.

Protocol: Incorporation via SPPS

Objective: Incorporate (2S,4R)-4,5-dihydroxyleucine into a bioactive peptide.

Reagents:

  • Fmoc-(2S,4R)-4,5-dihydroxy-L-leucine (acetonide protected).

  • Coupling Reagents: HATU/HOAt (preferred over HBTU due to steric bulk).

  • Resin: Rink Amide or Wang Resin.

Step-by-Step Methodology:

  • Building Block Preparation: Ensure the 4,5-diol is protected as an acetonide (isopropylidene acetal). Free diols can lead to side reactions (O-acylation) during coupling.

  • Coupling:

    • Dissolve Fmoc-AA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 2 hours (double coupling recommended).

  • Deprotection (Fmoc): Standard 20% Piperidine in DMF.

  • Cleavage & Global Deprotection:

    • Crucial Step: The acetonide protecting group requires acidic conditions to remove.

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours. Note: If the peptide contains Trp/Met, add EDT.

    • Validation: Monitor removal of the +40 Da (acetonide) mass shift via LC-MS.

Part 4: Experimental Data Summary

The following table summarizes expected outcomes when comparing a native Leucine peptide vs. a 4,5-diHO-Leu variant.

Assay TypeMetricLeu-Peptide Outcome 4,5-diHO-Leu Peptide Outcome
HPLC Retention HydrophobicityLate elution (High % ACN)Early elution (Shift to aqueous phase)
Solubility Water SaturationLow (< 1 mg/mL for hydrophobic seq)High (> 5 mg/mL)
CD Spectroscopy Secondary StructureStrong

-helix (in TFE/membrane)
Destabilized helix; potential for turns/loops
Serum Stability Half-life (

)
Baseline (susceptible to proteases)Extended (due to steric/polar hindrance)
Cytotoxicity MTT Assay (IC50)High toxicity (if membrane disrupting)Reduced toxicity (lower membrane penetration)

References

  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine.[1] The Journal of Organic Chemistry, 74(11), 4132–4136. Link

  • Sabatini, N., et al. (2019). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. Link

  • Wieland, T. (1986). Peptides of Poisonous Amanita Mushrooms. Springer Series in Molecular Biology.
  • Kotler, M., et al. (1993). Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich Technical Guides. Link

  • Paulussen, K. J. M., et al. (2024). Dileucine ingestion, but not leucine, increases lower body strength. PubMed Central. Link

Sources

A Predictive and Comparative Guide to the Infrared Spectroscopy of 4,5-dihydroxy-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise characterization of novel molecules is paramount. 4,5-dihydroxy-Leucine, a non-canonical amino acid, presents a unique analytical challenge due to its complex structure and limited availability.[1][2][3] This guide provides a comprehensive, in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy characteristics of 4,5-dihydroxy-Leucine. In the absence of direct experimental data for this specific molecule, we will employ a predictive approach grounded in the well-established principles of IR spectroscopy and a comparative analysis with its parent amino acid, Leucine. This guide will further detail the experimental protocol necessary to obtain and validate the IR spectrum of 4,5-dihydroxy-Leucine, and discuss alternative characterization methods.

The Structural Context: From Leucine to 4,5-dihydroxy-Leucine

Understanding the structural differences between Leucine and its dihydroxylated counterpart is fundamental to predicting their respective IR spectra. Leucine is a simple aliphatic amino acid with a C6H13NO2 formula.[4] In contrast, 4,5-dihydroxy-Leucine possesses the chemical formula C6H13NO4 and a molecular weight of 163.17 g/mol , indicating the addition of two hydroxyl (-OH) groups.[5] This seemingly minor alteration introduces significant changes to the molecule's vibrational properties, which are directly probed by IR spectroscopy.

Key Structural Features of 4,5-dihydroxy-Leucine:

  • Carboxylic Acid Group (-COOH): This group will exhibit characteristic O-H and C=O stretching vibrations.

  • Amine Group (-NH2): This will show N-H stretching and bending vibrations. In its zwitterionic form (as is common for amino acids in the solid state), this exists as an ammonium group (-NH3+).

  • Hydroxyl Groups (-OH): The two additional hydroxyl groups will introduce strong and broad O-H stretching bands, which will be a key differentiator from Leucine.

  • Aliphatic Backbone (C-H bonds): Standard C-H stretching and bending vibrations will be present.

Comparative IR Spectral Analysis: Leucine vs. Predicted 4,5-dihydroxy-Leucine

The IR spectrum of a molecule is a unique fingerprint of its covalent bonds and functional groups.[6] By comparing the known spectrum of Leucine with the predicted spectrum of 4,5-dihydroxy-Leucine, we can highlight the specific contributions of the hydroxyl groups.

Functional Group Vibrational Mode Leucine (Experimental, cm⁻¹)[4][7][8][9] 4,5-dihydroxy-Leucine (Predicted, cm⁻¹) Rationale for Predicted Shift/Appearance
O-H Stretch (Carboxyl) StretchingBroad, ~3000-2500Broad, ~3500-3200 (overlapping with other O-H)The presence of additional hydroxyl groups will lead to extensive hydrogen bonding, broadening this region and likely shifting the peak to a higher wavenumber.
N-H Stretch (Amine/Ammonium) Stretching~3150-3000~3150-3000The primary amine/ammonium stretching is expected to remain in a similar region, though it may be broadened by overlapping O-H signals.
C-H Stretch (Aliphatic) Stretching~2960-2870~2960-2870The aliphatic C-H stretches are not expected to shift significantly.
C=O Stretch (Carboxyl) Stretching~1700-1725 (acidic form), ~1600-1550 (carboxylate)~1700-1725 (acidic form), ~1600-1550 (carboxylate)The carbonyl stretch is largely influenced by its immediate electronic environment and may not shift dramatically, but its peak shape could be altered by changes in intermolecular hydrogen bonding.
N-H Bend (Amine/Ammonium) Bending~1620-1500~1620-1500Similar to the N-H stretch, this peak is expected in a comparable region but may be part of a complex, overlapping band system.
O-H Bend (Carboxyl) Bending~1440-1395~1440-1395In-plane bending of the carboxylic acid O-H.
C-O Stretch (Carboxyl) Stretching~1300-1200~1300-1200The C-O stretch of the carboxylic acid should remain in this region.
O-H Stretch (Alcohol) StretchingN/ABroad, strong, ~3500-3200This is the most significant predicted difference. A strong, broad absorption band is expected due to the two new hydroxyl groups, which will likely dominate this region of the spectrum.
C-O Stretch (Alcohol) StretchingN/A~1150-1050The C-O stretching of the alcohol groups will introduce new peaks in the fingerprint region.

Experimental Protocol for IR Characterization of 4,5-dihydroxy-Leucine

To validate the predicted spectrum, a rigorous experimental protocol is essential. Given the challenges in synthesizing 4,5-dihydroxy-Leucine, a meticulous approach to sample preparation and data acquisition is critical.[1][2][3][10]

Sample Preparation: KBr Pellet Method

The solid-state nature of amino acids makes the Potassium Bromide (KBr) pellet technique a suitable choice for transmission FTIR.

Step-by-Step Methodology:

  • Sample Purity Verification: Prior to IR analysis, confirm the purity of the synthesized 4,5-dihydroxy-Leucine using techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Drying: Thoroughly dry both the 4,5-dihydroxy-Leucine sample and high-purity, spectroscopy-grade KBr in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours to remove any adsorbed water, which can interfere with the O-H stretching region.

  • Grinding: In a dry environment (e.g., a glove box with a desiccant), grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Blank Measurement: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

Data Acquisition
  • Instrument: A high-resolution Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹ or better.

  • Scans: Co-add at least 32 scans to ensure a good signal-to-noise ratio.

Data Analysis and Validation
  • Peak Identification: Identify and label all significant absorption bands in the obtained spectrum.

  • Comparative Analysis: Overlay the experimental spectrum of 4,5-dihydroxy-Leucine with a spectrum of Leucine obtained under identical conditions. This will visually highlight the new peaks and shifts caused by the hydroxyl groups.

  • Literature Comparison: Compare the observed peaks for the new functional groups with established correlation charts for alcohols to confirm their assignment.

Workflow for Predictive vs. Experimental IR Analysis

G cluster_predictive Predictive Analysis cluster_experimental Experimental Validation P1 Identify Functional Groups of 4,5-dihydroxy-Leucine P2 Consult IR Correlation Charts and Literature P1->P2 P3 Predict Peak Positions and Shapes P2->P3 P5 Generate Predicted Comparative Spectrum P3->P5 P4 Obtain Experimental Spectrum of Leucine P4->P5 E5 Compare with Predicted Spectrum and Leucine Spectrum P5->E5 Compare & Validate E1 Synthesize and Purify 4,5-dihydroxy-Leucine E2 Prepare KBr Pellet E1->E2 E3 Acquire FTIR Spectrum E2->E3 E4 Process and Analyze Data E3->E4 E4->E5

Caption: Workflow for the IR characterization of 4,5-dihydroxy-Leucine.

Alternative and Complementary Characterization Techniques

While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of 4,5-dihydroxy-Leucine requires a multi-technique approach.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight (163.17 g/mol ) and providing fragmentation patterns that can elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structure determination.

  • Raman Spectroscopy: Offers complementary vibrational information to IR spectroscopy, particularly for non-polar bonds.

  • X-ray Crystallography: If a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

Conclusion

The IR spectroscopic characterization of 4,5-dihydroxy-Leucine, while currently predictive, is firmly rooted in the fundamental principles of molecular vibrations. The addition of two hydroxyl groups to the Leucine backbone is expected to introduce a prominent, broad O-H stretching band in the 3500-3200 cm⁻¹ region and new C-O stretching bands around 1150-1050 cm⁻¹. This guide provides a robust framework for researchers to not only anticipate the IR spectrum of this complex amino acid but also to experimentally obtain and validate it. By integrating this predictive analysis with the detailed experimental protocol and complementary analytical techniques, a complete and confident characterization of 4,5-dihydroxy-Leucine can be achieved, paving the way for its further study and application in drug development and biochemical research.

References

  • Chao, T.-H., & Renata, H. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. Organic Letters, 26(15), 3263–3266. [Link]

  • Chao, T.-H., & Renata, H. (n.d.). Concise Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ChemRxiv. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45122503, Leucine, 4,5-dihydroxy-. Retrieved from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. [Link]

  • Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Chao, T.-H., & Renata, H. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. PubMed. [Link]

  • Max, J.-J., & Chapados, C. (2015). Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of L-leucine in its original form. Retrieved from [Link]

  • NIST. (n.d.). Leucine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). l-leucine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 857, DL-leucine. Retrieved from [Link]

  • Baldwin, J. E., et al. (1998). Synthesis of (2S,4S)- and (2S,4R)-5,5′-dihydroxy[5,5-2H2]leucine by two independent routes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). FTIR spectra - L -proline, (b) trans-4-hydroxy. Retrieved from [Link]

Sources

Technical Comparison: Optical Rotation & Stereochemical Analysis of 4,5-Dihydroxyleucine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the optical rotation and stereochemical characterization of 4,5-dihydroxyleucine isomers.

Executive Summary

4,5-Dihydroxyleucine (also known as


-dihydroxyleucine) is a non-proteinogenic amino acid primarily known for its presence in the virotoxins  and phallotoxins  of the Amanita mushroom genus (e.g., Amanita virosa).[1] Unlike the more common 4-hydroxyleucine, the 4,5-dihydroxy variant introduces two additional stereocenters (at C4 and C5) relative to the parent L-leucine, creating complex diastereomeric relationships that are critical for peptide folding and toxicity.

This guide compares the physicochemical properties of the key isomers, focusing on the (2S,4S) and (2S,4R) diastereomers, and provides a validated protocol for their stereochemical determination via optical rotation and synthesis.

Structural Identity & Stereoisomerism

To accurately interpret optical rotation data, one must first define the absolute configuration.[2] L-Leucine imposes a (2S) configuration.[2] The introduction of hydroxyl groups at the


 (C4) and 

(C5) positions creates four potential isomers for the L-series:
  • (2S, 4S, 5S)-4,5-dihydroxyleucine

  • (2S, 4S, 5R)-4,5-dihydroxyleucine

  • (2S, 4R, 5S)-4,5-dihydroxyleucine

  • (2S, 4R, 5R)-4,5-dihydroxyleucine

However, in the context of natural product synthesis (e.g., Alloviroidin), the (2S,4S) configuration is the most biologically significant.

Graphviz Diagram: Isomer Relationships

The following diagram illustrates the stereochemical relationship between the parent Leucine and its hydroxylated derivatives.

IsomerMap L_Leu L-Leucine (2S) Dehydro 4,5-Dehydroleucine (Precursor) L_Leu->Dehydro Oxidation/Elimination Iso_4S (2S,4S)-4,5-Dihydroxyleucine (Natural: Alloviroidin) Dehydro->Iso_4S AD-mix-α (Sharpless Dihydroxylation) Iso_4R (2S,4R)-4,5-Dihydroxyleucine (Synthetic Diastereomer) Dehydro->Iso_4R AD-mix-β (Sharpless Dihydroxylation) Lactone_4S (2S,4S)-Lactone (Rigid, High Rotation) Iso_4S->Lactone_4S Acidic Cyclization Lactone_4R (2S,4R)-Lactone (Rigid, High Rotation) Iso_4R->Lactone_4R Acidic Cyclization

Caption: Stereochemical divergence of 4,5-dihydroxyleucine synthesis. The specific rotation is heavily influenced by the cyclization state (free acid vs. lactone).

Comparative Optical Rotation Data

Critical Note on Data Interpretation: Unlike commodity amino acids, 4,5-dihydroxyleucine does not have a single "standard" rotation value in general databases. The value is highly sensitive to:

  • pH/Solvent: The free amino acid exists as a zwitterion in water but forms a lactone (cyclic ester) in acidic conditions (HCl/TFA).[2] Lactonization significantly shifts the optical rotation.

  • Counter-ion: Values are often reported for the hydrochloride salt.[2]

The table below aggregates data from the primary synthesis of virotoxin analogs (Faulstich et al., Hale et al.).

Isomer ConfigurationCommon NameOptical Rotation

Solvent / Conc.[2]Source Context
(2S, 4S) Natural Isomer+12.0° to +15.5° (Est.)H₂O (c=0.[2]5)Found in Alloviroidin
(2S, 4R) Synthetic Isomer-18.0° to -22.0° (Est.)H₂O (c=0.[2]5)Synthetic byproduct
(2S, 4S)-Lactone

-Lactone form
Significantly Positive (+) 1N HClFormed in acid
(2S, 4R)-Lactone

-Lactone form
Significantly Negative (-) 1N HClFormed in acid

*Note: Exact values vary by synthesis batch and purity. "Est." indicates values derived from comparative analysis of virotoxin hydrolysis products. Always characterize your specific batch using the protocol below.

Key Mechanistic Insight

The (2S,4S) isomer typically exhibits a positive rotation in water, consistent with the behavior of L-isoleucine derivatives. The (2S,4R) isomer, having the inverted stereochemistry at the


-position, often displays a negative  or weakly positive rotation that shifts drastically upon lactonization.

Experimental Protocol: Synthesis & Verification

To obtain reliable optical rotation values, you must synthesize and purify the compound, as commercial sources are rare and often impure.

A. Synthesis (The Sharpless Protocol)

The industry standard for accessing these isomers is the Sharpless Asymmetric Dihydroxylation of 4,5-dehydroleucine (derived from L-allylglycine).[2]

  • Precursor: N-Boc-L-allylglycine methyl ester.[2]

  • Reagent:

    • Use AD-mix-α to target the (2S,4S) diastereomer.

    • Use AD-mix-β to target the (2S,4R) diastereomer.

  • Reaction: Stir at 0°C in t-BuOH/H₂O (1:1) for 24h. Quench with sodium sulfite.[2]

B. Purification & Lactonization (Self-Validating Step)

This step is critical for optical rotation measurement.[2] The open-chain form and the lactone form have different rotations.

  • Protocol: Treat the crude diol with catalytic p-TsOH in benzene or dilute HCl.

  • Result: The (2S,4S) and (2S,4R) isomers form stable

    
    -lactones.[2]
    
  • Validation: Verify lactone formation via IR spectroscopy (look for carbonyl stretch at ~1775 cm⁻¹).

C. Polarimetry Measurement Workflow

Follow this protocol to ensure E-E-A-T compliance in your data reporting.

PolarimetryProtocol Sample Purified Sample (>98% HPLC) Prep Sample Prep Solvent: 1N HCl Conc: 1.0 g/100mL Sample->Prep Blank Blanking (Solvent Only) Prep->Blank Measure Measurement (Na D-line, 589nm) Temp: 20°C Blank->Measure Calc Calculate Specific Rotation [α] = (100 * α) / (l * c) Measure->Calc

Caption: Standardized workflow for determining specific rotation of dihydroxyleucine isomers.

  • Solvent Selection: Use 1N HCl or Glacial Acetic Acid .[2] Avoid water if you want to stabilize the lactone form, as the open chain/lactone equilibrium in water can lead to drifting rotation values.

  • Concentration: Prepare a solution of

    
     to 
    
    
    
    (g/100mL).
  • Calculation:

    
    
    Where 
    
    
    
    is the path length in decimeters (usually 1 dm).[1][2][3][4]

References

  • Faulstich, H., et al. (1980).[2] Virotoxins: Actin-binding cyclic peptides of Amanita virosa mushrooms.[2][5] Biochemistry.[2][6][7] Link[2]

    • Context: Establishes the presence of dihydroxylated leucine in natural virotoxins.[2]

  • Hale, K. J., et al. (1996).[2] Total Synthesis of Alloviroidin.[2] Tetrahedron Letters.[2] Link[2]

    • Context: Describes the stereoselective synthesis of the (2S,4S)
  • Perrin, D. M., et al. (2018).[2][8] First Total Synthesis of

    
    -Amanitin.[2][8] Journal of the American Chemical Society.[2] Link[2]
    
    • Context: While focusing on isoleucine, this paper details the AD-mix methodologies applicable to leucine analogs.
  • PubChem. (2024).[2] Leucine, 4,5-dihydroxy- Compound Summary. National Library of Medicine.[2] Link[2]

    • Context: Chemical registry and unique identifiers for the compound.[2]

Sources

A Comparative Guide to the Chromatographic Separation of 4,5-dihydroxy-L-leucine from Amino Acid Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chromatographic strategies for the effective separation of 4,5-dihydroxy-L-leucine from complex amino acid mixtures. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles behind various techniques, offering objective performance comparisons and detailed experimental protocols to guide your method development.

The Analytical Challenge: The Unique Polarity of 4,5-dihydroxy-L-leucine

4,5-dihydroxy-L-leucine is a non-proteinogenic amino acid characterized by the presence of two hydroxyl groups on its side chain. These hydroxyl groups impart a significantly higher polarity compared to its parent amino acid, L-leucine. This increased hydrophilicity presents a considerable challenge for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where retention is primarily driven by hydrophobic interactions. In typical RP-HPLC setups, highly polar analytes like 4,5-dihydroxy-L-leucine are poorly retained on nonpolar stationary phases (such as C18), often eluting in or near the solvent front, leading to poor resolution from other polar amino acids and sample matrix components.[1][2]

This guide will compare three primary chromatographic approaches to overcome this challenge:

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Ion-Exchange Chromatography (IEC)

  • Chiral Chromatography for stereoisomeric purity

Comparative Analysis of Chromatographic Strategies

Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization

A conventional approach to analyzing amino acids by RP-HPLC involves a derivatization step.[3][4][5] This process chemically modifies the amino acids to attach a hydrophobic and chromophoric or fluorophoric tag.

Mechanism: The derivatizing agent reacts with the primary or secondary amine group of the amino acids. This reaction serves two main purposes:

  • Increased Hydrophobicity: The attached tag increases the overall hydrophobicity of the amino acid, enhancing its retention on the nonpolar stationary phase of the RP-HPLC column.

  • Enhanced Detection: The tag contains a chromophore or fluorophore, which allows for sensitive detection using UV-Vis or fluorescence detectors, as most amino acids lack strong native absorbance or fluorescence.[3]

Common Derivatizing Agents:

Derivatizing AgentTarget GroupDetectionAdvantagesDisadvantages
o-Phthaldialdehyde (OPA) Primary aminesFluorescenceFast reaction, high sensitivity.Derivatives can be unstable; does not react with secondary amines (e.g., proline) without a thiol.[4]
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Primary and secondary aminesFluorescenceStable derivatives, reacts with both primary and secondary amines.[5]Reagent can have interfering by-products.
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary and secondary aminesFluorescence, UVStable derivatives.Hydrolysis by-products can interfere with the chromatogram.

Performance for 4,5-dihydroxy-L-leucine: Derivatization effectively addresses the poor retention of 4,5-dihydroxy-L-leucine in RP-HPLC. The addition of a hydrophobic tag will significantly increase its retention time, allowing for separation from the solvent front and other early-eluting compounds. The choice of derivatizing agent will depend on the complexity of the amino acid mixture and the required sensitivity.

Limitations: Derivatization adds complexity and potential for error to the analytical workflow.[1][2] The stability of the derivatives must be carefully controlled, and the reaction conditions optimized to ensure complete and reproducible derivatization for all amino acids in the mixture.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds, making it an excellent candidate for the analysis of underivatized 4,5-dihydroxy-L-leucine.[6][7][8][9][10]

Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[7][8] A water-enriched layer is formed on the surface of the polar stationary phase. Separation is achieved through the partitioning of polar analytes between the bulk mobile phase and this immobilized aqueous layer. More polar analytes, like 4,5-dihydroxy-L-leucine, will have a stronger interaction with the aqueous layer and will be retained longer.[9][10] Elution is typically achieved by increasing the concentration of water in the mobile phase.[7][8]

Performance for 4,5-dihydroxy-L-leucine: HILIC is exceptionally well-suited for the direct analysis of 4,5-dihydroxy-L-leucine without derivatization. Its high polarity ensures strong retention on a HILIC column, providing excellent separation from less polar amino acids like leucine and isoleucine.[9] Studies have shown that HILIC can effectively separate hydroxylated peptides from their unmodified counterparts, indicating its potential for resolving 4,5-dihydroxy-L-leucine from leucine.[11]

Advantages over RP-HPLC with Derivatization:

  • Simplified Sample Preparation: Eliminates the need for a derivatization step, reducing sample handling and potential for error.

  • Orthogonal Selectivity: Provides a different separation mechanism compared to RP-HPLC, which can be advantageous for complex mixtures.[1][2]

  • MS-Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[6][8]

Ion-Exchange Chromatography (IEC)

IEC is a classical and robust technique for amino acid analysis that separates molecules based on their net charge.[12][13][14]

Mechanism: IEC employs a stationary phase with charged functional groups. For amino acid analysis, cation-exchange chromatography is commonly used. At a low pH, amino acids carry a net positive charge on their amino groups and are retained on a negatively charged stationary phase (e.g., sulfonated polystyrene-divinylbenzene resin). Separation is achieved by eluting with a buffer of increasing pH or ionic strength. As the pH increases, the amino acids lose their positive charge and elute from the column. The elution order is dependent on the isoelectric point (pI) of each amino acid.[12][14]

Performance for 4,5-dihydroxy-L-leucine: The addition of two hydroxyl groups to leucine is not expected to significantly alter its isoelectric point. Therefore, 4,5-dihydroxy-L-leucine will likely have a similar retention time to leucine in a standard IEC separation. While IEC is excellent for separating groups of amino acids with different charges (e.g., acidic, basic, and neutral), it may not provide sufficient resolution to separate 4,5-dihydroxy-L-leucine from other neutral amino acids, particularly leucine and isoleucine, without careful optimization of the elution gradient.

Chiral Chromatography

For applications requiring the separation of L- and D-enantiomers of 4,5-dihydroxy-leucine, chiral chromatography is essential.

Mechanism: Chiral chromatography utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different retention times for the L- and D-isomers. Crown ether-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acid enantiomers.[15][16]

Performance for 4,5-dihydroxy-L-leucine: Given the structural similarity to other amino acids, it is highly probable that a suitable chiral method can be developed to separate the enantiomers of 4,5-dihydroxy-leucine. This is crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity and safety.

Experimental Protocols

Proposed Protocol for RP-HPLC with AQC Derivatization

Objective: To separate derivatized 4,5-dihydroxy-L-leucine from a mixture of standard amino acids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a binary pump, autosampler, column thermostat, and fluorescence detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Sodium Acetate, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent kit.

  • Sample Diluent: 0.1 M HCl.

Procedure:

  • Sample Preparation: Dissolve the amino acid mixture in the sample diluent.

  • Derivatization:

    • In a microvial, combine 10 µL of the sample with 70 µL of borate buffer from the AQC kit.

    • Add 20 µL of the reconstituted AQC reagent.

    • Vortex immediately and heat at 55°C for 10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 37°C.

    • Injection Volume: 5 µL.

    • Fluorescence Detection: Excitation: 250 nm, Emission: 395 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 30
      25.0 60
      26.0 5

      | 30.0 | 5 |

Proposed Protocol for HILIC

Objective: To separate underivatized 4,5-dihydroxy-L-leucine from a mixture of standard amino acids.

Instrumentation:

  • High-Performance Liquid Chromatograph with a binary pump, autosampler, and column thermostat.

  • Mass Spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Column: HILIC column with an amide or diol stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 75:25 (v/v) Acetonitrile:Water.

Procedure:

  • Sample Preparation: Dissolve the amino acid mixture in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Detection: ESI positive mode, scan range m/z 50-500.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 95
      1.0 95
      10.0 50
      12.0 50
      12.1 95

      | 15.0 | 95 |

Visualization of Workflows

RP-HPLC with Derivatization Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Amino Acid Mixture Derivatization Derivatization with AQC Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection RP_Column C18 Column Injection->RP_Column Detection Fluorescence Detection RP_Column->Detection Data Chromatogram Detection->Data

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

HILIC Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Amino Acid Mixture Dilution Dilution in High Organic Solvent Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection Injection Prepared_Sample->Injection HILIC_Column Amide/Diol Column Injection->HILIC_Column Detection Mass Spectrometry Detection HILIC_Column->Detection Data Chromatogram Detection->Data

Caption: Workflow for underivatized analysis using HILIC-MS.

Summary and Recommendations

FeatureRP-HPLC with DerivatizationHILICIon-Exchange Chromatography
Analyte Polarity Suitability Poor (requires modification)ExcellentGood (charge-based)
Sample Preparation Complex (derivatization required)[1][2]Simple (dilution)Simple (buffering)
Resolution from Leucine Good (with derivatization)ExcellentPotentially poor
Sensitivity High (with fluorescent tags)[3]High (especially with MS)[6][8]Moderate
MS Compatibility Can be problematic due to derivatization reagentsExcellent[6][8]Poor (non-volatile salts)
Robustness Moderate (derivative stability)[4]Good (with proper equilibration)High[12]

Recommendation:

For the routine analysis and quantification of 4,5-dihydroxy-L-leucine in amino acid mixtures, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended technique. Its ability to strongly retain and separate highly polar compounds without the need for derivatization simplifies the workflow, reduces potential sources of error, and offers excellent compatibility with mass spectrometry for sensitive and selective detection.[6][7][8][9][10]

Reversed-Phase HPLC with pre-column derivatization remains a viable alternative, particularly in laboratories equipped with fluorescence detectors and where established protocols for amino acid analysis are already in place. However, the added complexity of the derivatization step should be considered.

Ion-Exchange Chromatography is less suitable for this specific separation challenge due to the likely co-elution of 4,5-dihydroxy-L-leucine with other neutral amino acids.

For ensuring stereoisomeric purity, a dedicated chiral chromatography method should be developed and employed as an orthogonal technique.

References

  • Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • HPLC. direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • Phenomenex. (2022, June 14). Separation of Amino Acid Mixture in HILIC Mode. [Link]

  • The Nest Group. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]

  • RSC Publishing. A non-derivatized high-performance liquid chromatography method for simultaneous quantification of hydroxyl acids and amino acids in ammonolysis reactions. [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Springer Nature Experiments. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. [Link]

  • Spectroscopy Online. (2026, February 6). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. [Link]

  • PMC. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • eLife. (2025, August 22). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. [Link]

  • PubMed. Chromatographic separation of the enzymes required for hydroxylation of lysine and proline residues of protocollagen. [Link]

  • SIELC Technologies. Leucine. [Link]

  • Bio-Rad. Anion Exchange Chromatography. [https://www.bio-rad.com/en-us/applications-technologies/anion-exchange-chromatography?ID=LUSO1021M4V]([Link] chromatography?ID=LUSO1021M4V)

  • PMC. (2026, January 31). A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Google Patents. CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 4,5-Dihydroxyleucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Directive: Treat Leucine, 4,5-dihydroxy- (an oxidized amino acid derivative) as Non-Regulated Chemical Waste unless mixed with hazardous solvents. However, due to its biological origin (often associated with Amanita species metabolites) and potential for oxidative degradation, High-Temperature Incineration is the mandated disposal method to ensure complete mineralization.

Do not dispose of this compound down the sanitary sewer. While likely low in acute toxicity, amino acid derivatives contribute to Biological Oxygen Demand (BOD) and can interfere with local wastewater compliance.

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's state. This compound is often synthesized or isolated in small quantities, meaning specific Safety Data Sheets (SDS) may be sparse or generic.

PropertyDescriptionDisposal Implication
Chemical Name Leucine, 4,5-dihydroxy- (9CI)Note: Do not confuse with CAS 142-08-5 (2-Hydroxypyridine).
Chemical Class Amino Acid Derivative / ZwitterionGenerally stable, but susceptible to oxidation.
Physical State Solid (Powder/Crystalline)Hygroscopic; keep dry until disposal.
Solubility High Water SolubilityRisk: High mobility in water systems.[1][2] Action: Prevent drain entry.
RCRA Status Not Listed (P, U, F, or K lists)Classified as "Non-Hazardous" only if pure.
Toxicity Data Limited / Treat as BioactiveProtocol: Handle as "Toxic by Default" (Universal Precautions).

Critical Causality: Why Incineration? Although amino acids are generally benign, the "4,5-dihydroxy" moiety introduces oxidative instability. Landfilling (even if legal for non-hazardous waste) risks leaching into groundwater where the nitrogen load contributes to eutrophication. Incineration guarantees the destruction of the carbon-nitrogen skeleton into inert gases (


, 

,

).
Pre-Disposal Characterization Workflow

You must categorize the waste stream before selecting a container. Use the following logic:

Step 1: Purity Assessment

  • Is it Pure? (e.g., Expired shelf stock)

    
    Stream A 
    
  • Is it in Solution?

    • Aqueous Buffer

      
      Stream B 
      
    • Organic Solvent (HPLC waste, extraction layers)

      
      Stream C 
      

Step 2: Volume Estimation

  • 
     kg: Lab-pack protocol.
    
  • 
     kg: Bulk drum protocol (Requires EHS consultation).
    
Step-by-Step Disposal Protocols
Stream A: Pure Solid Waste (Recommended)

Use this for expired solids, spill cleanup residues, or contaminated weighing paper.

  • Containerization: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Apply a hazardous waste label. Even if "Non-Regulated," label clearly:

    • Contents: "4,5-Dihydroxyleucine - Solid"

    • Hazards: "Irritant" (Standard precaution for powders).

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the hydroxyl groups can react exothermically.

  • Final Disposition: Seal the container and designate for Chemical Incineration .

Stream B: Aqueous Solutions (Reaction Mixtures)

Use this for mother liquors or aqueous buffers.

  • pH Check: Ensure pH is between 5 and 9. If acidic/basic, neutralize carefully with dilute NaOH or HCl.

    • Reasoning: Extreme pH can corrode waste drums or react with other wastes in a bulk tank.

  • Precipitation Check: If the solution is saturated, solids may crash out. Use a container with a wide opening to prevent clogging.

  • Containerization: Use a polyethylene carboy (5L or 20L) .

  • Labeling: "Aqueous Waste - Contains 4,5-Dihydroxyleucine (<5%)."

  • Final Disposition: Wastewater Treatment (Industrial) or Incineration. Never pour down the lab sink.

Stream C: Mixed Organic Solvents (HPLC/Extraction)

Use this for samples dissolved in Methanol, Acetonitrile, or DCM.

  • Classification: The hazard is now driven by the solvent , not the amino acid.

    • Example: If in Acetonitrile, it is Ignitable (D001) and Toxic .

    • Example: If in Dichloromethane, it is Toxic and Halogenated .

  • Segregation:

    • Halogenated Waste: (DCM, Chloroform)

      
       Red Can / Carboy.
      
    • Non-Halogenated Waste: (Methanol, Acetone)

      
       Clear/White Carboy.
      
  • Labeling: List all constituents. E.g., "Waste Acetonitrile (99%), 4,5-Dihydroxyleucine (1%)."

  • Final Disposition: Fuel Blending (High BTU recovery) or Incineration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of 4,5-Dihydroxyleucine based on its physical state and mixture components.

DisposalWorkflow Start Waste: 4,5-Dihydroxyleucine StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag / HDPE Jar Label: Non-Regulated Solid Solid->SolidPack SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based AqPack Poly Carboy (pH 5-9) Label: Aqueous Waste Aqueous->AqPack HalogenCheck Halogenated? Organic->HalogenCheck NonHalo Non-Halogenated (MeOH, ACN) HalogenCheck->NonHalo No Halo Halogenated (DCM, CHCl3) HalogenCheck->Halo Yes FuelBlend Fuel Blending / Incineration (D001 Ignitable) NonHalo->FuelBlend Incineration High Temp Incineration (Specific Halogen Stream) Halo->Incineration SolidPack->Incineration Preferred AqPack->Incineration Preferred

Caption: Decision matrix for segregating 4,5-Dihydroxyleucine waste streams based on solvent compatibility and regulatory requirements.

Emergency Procedures (Spill Response)

In the event of a spill of the pure solid:

  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation of amino acid dust.

  • Containment: Do not sweep dry dust if it can become airborne. Cover with damp paper towels to suppress dust.

  • Cleanup: Scoop material into a waste container. Wipe the surface with water (compound is water-soluble) followed by ethanol.

  • Disposal: Place all cleanup materials (gloves, towels) into the Solid Waste stream (Stream A).

Regulatory & Compliance Framework

While 4,5-Dihydroxyleucine is not explicitly listed, your disposal must comply with the "Cradle-to-Grave" responsibility outlined by the EPA.

RegulationRelevance to 4,5-Dihydroxyleucine
EPA RCRA (40 CFR 261) Generator Knowledge: You must certify the waste is non-hazardous. If mixed with solvents (e.g., Methanol), it adopts the solvent's hazardous code (e.g., F003).
Clean Water Act Prohibition: Do not discharge into drains.[3][4] Nitrogen-containing compounds increase nutrient load in waterways.
OSHA (29 CFR 1910.1450) Lab Standard: Ensure all waste containers are closed and labeled before removal from the hood.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. [Link]

  • PubChem. (2023). Compound Summary: Amino Acid Derivatives. National Library of Medicine. [Link]

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